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3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine Documentation Hub

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  • Product: 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine
  • CAS: 1443982-08-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine

Executive Summary 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine (C12H17N3O2) is a highly functionalized, sterically hindered heterocyclic building block of significant interest in medicinal chemistry and agrochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine (C12H17N3O2) is a highly functionalized, sterically hindered heterocyclic building block of significant interest in medicinal chemistry and agrochemical development. The molecule features a unique push-pull electronic system: a strongly electron-withdrawing nitro group at the 5-position and a bulky, electron-donating 2-methylpiperidine moiety at the 2-position. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven protocols for both its synthesis and analytical characterization.

Structural Profiling & Molecular Descriptors

The physicochemical behavior of this compound is dictated by the interplay between electronic delocalization and steric hindrance. The 5-nitro group drastically reduces the electron density of the pyridine ring, shifting the primary basic center to the piperidine nitrogen. However, the steric clash between the 3-methyl group on the pyridine ring and the 2'-methyl group on the piperidine ring restricts the coplanarity of the system, limiting resonance and maintaining a highly lipophilic profile.

Quantitative Physicochemical Data
ParameterValue / PredictionCausality & Structural Rationale
Molecular Formula C12H17N3O2Core composition.
Molecular Weight 235.28 g/mol Optimal for fragment-based or lead-like drug discovery.
Appearance Yellow crystalline solidNitro-aromatic conjugation absorbs in the near-UV/blue region, reflecting yellow light[1].
pKa (Pyridine N) < 2.0The strongly electron-withdrawing 5-nitro group depletes electron density from the pyridine nitrogen, rendering it practically non-basic under physiological conditions[2][3].
pKa (Piperidine N) 4.5 – 5.5The primary basic center. Its basicity is attenuated by the electron-deficient nitropyridyl ring, but steric twisting prevents full lone-pair delocalization.
LogP (Lipophilicity) 3.5 – 4.0High lipophilicity driven by the bulky piperidine ring and dual methyl substitutions, resulting in poor aqueous solubility at neutral pH.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine relies on a Nucleophilic Aromatic Substitution (SNAr) pathway. The pyridine ring, inherently electron-deficient, is highly activated by the 5-nitro group, which stabilizes the anionic intermediate (Meisenheimer complex) through resonance[4][5].

Causality in Reaction Design

While the 5-nitro group provides excellent electronic activation for the leaving group at the 2-position, the 3-methyl group introduces severe steric hindrance. Therefore, standard room-temperature SNAr conditions will fail. The protocol below utilizes elevated thermal energy and a polar aprotic solvent to overcome the activation energy barrier associated with the steric clash between the incoming 2-methylpiperidine and the ortho-methyl group[5].

Step-by-Step SNAr Protocol
  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 2-chloro-3-methyl-5-nitropyridine (1.0 eq).

  • Solvation: Dissolve the substrate in anhydrous Dimethylformamide (DMF) to achieve a 0.1 M concentration. DMF is chosen to stabilize the charged Meisenheimer intermediate[5].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction.

  • Nucleophile Addition: Add 2-methylpiperidine (1.2 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 85 °C. Maintain this temperature for 4–6 hours, monitoring the consumption of the starting material via LC-MS.

  • Isolation: Upon completion, cool the mixture to room temperature and quench by pouring into ice water. The highly lipophilic product will precipitate.

  • Purification: Filter the yellow precipitate under a vacuum, wash thoroughly with cold distilled water, and recrystallize from an ethanol/water mixture to yield the pure compound.

SNAr_Workflow R1 2-Chloro-3-methyl- 5-nitropyridine MC Meisenheimer Complex (Stabilized by -NO2) R1->MC R2 2-Methylpiperidine (Nucleophile) R2->MC DIPEA / 85°C P Target Compound + HCl MC->P Cl- Elimination

SNAr mechanism forming 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine.

Analytical Characterization: Acid-Base Equilibria (pKa Determination)

Accurate determination of the macroscopic pKa is critical for predicting the compound's absorption and distribution. Because the neutral free base of this compound is highly lipophilic (LogP ~3.8), it will precipitate in purely aqueous buffers at pH > 6.0.

To create a self-validating system , we must employ a UV-metric titration coupled with a cosolvent extrapolation method (Yasuda-Shedlovsky). This ensures that solubility artifacts do not skew the spectrophotometric data[6][7].

Step-by-Step UV-Metric Protocol
  • Stock Preparation: Prepare a 10 mM stock solution of the purified compound in analytical-grade DMSO[7].

  • Cosolvent Matrix Setup: Prepare three distinct titration vessels containing ionic-strength adjusted water (0.15 M KCl) mixed with methanol at 30%, 40%, and 50% by volume[6][7].

  • Analyte Injection: Inject the DMSO stock into the automated titrator vessels (e.g., Sirius T3) to achieve a final analyte concentration of 50 μM[6].

  • Titration: Titrate the solutions from pH 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M KOH[6][7].

  • Spectroscopic Monitoring: Continuously record the multi-wavelength UV absorbance from 250 nm to 450 nm. The protonation/deprotonation of the piperidine nitrogen alters the electronic environment of the conjugated nitropyridine system, yielding distinct isosbestic points[7][8].

  • Data Extrapolation: Calculate the apparent pKa (psKa) for each cosolvent ratio. Plot the psKa values against the dielectric constant of the methanol/water mixtures. Extrapolate the linear regression to 0% methanol to derive the true, artifact-free aqueous pKa[6][7].

Ionization_State LowPH pH < 4.5 Protonated Piperidine (Cationic / Water Soluble) MidPH pH = pKa (~4.5 - 5.5) Equilibrium State (50% Ionized) LowPH->MidPH + OH- (Deprotonation) HighPH pH > 5.5 Neutral Free Base (Highly Lipophilic) MidPH->HighPH + OH- (Deprotonation)

pH-dependent ionization states of the piperidine nitrogen.

References

  • Benchchem: 2-Amino-5-nitropyridin-3-ol Properties.
  • ChemicalBook: 4214-76-0 | CAS DataBase.
  • Vulcanchem: 4-Hydroxy-3-nitropyridine - Chemical Identity and Basic Properties.
  • Wikipedia: Nucleophilic aromatic substitution.
  • Benchchem: Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines.
  • PMC (NIH): pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments.
  • Scirp.org: Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH.
  • Drug Design Data Resource: pKa-Prediction methodologies.

Sources

Exploratory

Spectroscopic Analysis (NMR, IR, MS) of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine: A Comprehensive Technical Guide

Executive Summary The structural elucidation of highly functionalized heteroaromatics requires an orthogonal analytical approach. 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine (C₁₂H₁₇N₃O₂) is a complex push-pull sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized heteroaromatics requires an orthogonal analytical approach. 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine (C₁₂H₁₇N₃O₂) is a complex push-pull system characterized by significant steric hindrance. The juxtaposition of the 3-methyl group on the pyridine ring and the 2-methyl group on the piperidine ring forces the molecule out of coplanarity, restricting rotation around the C(aryl)–N(amine) bond. This guide deconstructs the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this compound, providing field-proven methodologies and explaining the causality behind the observed spectroscopic phenomena.

Conformational & Steric Analysis: The Spectroscopic Foundation

Before analyzing the spectra, we must establish why the molecule behaves the way it does. The 5-nitro group acts as a powerful electron-withdrawing group (EWG), while the piperidine nitrogen acts as an electron-donating group (EDG). In an unhindered system, the nitrogen lone pair would delocalize into the pyridine π-system. However, the steric clash between the 3-methyl group on the pyridine ring and the bulky 2-methylpiperidine moiety forces the piperidine ring to adopt an orthogonal conformation relative to the pyridine plane.

This disrupted conjugation directly impacts the spectroscopic data: it prevents extreme upfield shifts of the pyridine protons that would normally result from strong resonance donation, and it creates a barrier to rotation that can manifest as broadened signals or distinct rotamers in NMR at room temperature[1].

Workflow Sample 3-Methyl-2-(2-methylpiperidin-1-yl) -5-nitropyridine NMR NMR (1H, 13C, NOESY) Steric & Connectivity Data Sample->NMR CDCl3, 298K IR ATR-FTIR Functional Group Modes Sample->IR Neat Solid MS LC-ESI-HRMS Exact Mass & Fragments Sample->MS MeOH/0.1% FA Valid Self-Validating Structural Consensus NMR->Valid Integrations & Shifts IR->Valid NO2 & C=N Bands MS->Valid Isotopic Pattern

Logical workflow demonstrating the self-validating spectroscopic consensus.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Signal Assignment

In the ¹H NMR spectrum, the pyridine protons (H4 and H6) are highly deshielded due to the strong electron-withdrawing nature of the nitro group and the anisotropic effect of the ring nitrogen, a pattern consistent with established data for 5-nitropyridine derivatives[2]. Because they are meta to each other, they will appear as doublets with a small coupling constant (J ≈ 2.5 Hz). The aliphatic region is dominated by the piperidine ring envelope, which may exhibit peak broadening due to the restricted C–N bond rotation mentioned above.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz, CDCl₃)
Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)Assignment Justification
Py-C6 8.95d (2.5)145.2Strongly deshielded by adjacent ring N and NO₂ group.
Py-C4 8.10d (2.5)132.5Deshielded by para-ring N and ortho-NO₂.
Py-C5 --138.4Quaternary carbon attached to NO₂.
Py-C3 --128.1Quaternary carbon attached to methyl.
Py-C2 --160.3Highly deshielded quaternary carbon attached to piperidine N.
3-CH₃ 2.35s18.5Benzylic-type methyl, shifted downfield by aromatic ring.
Pip-CH 4.20m50.2Deshielded by adjacent piperidine N.
Pip-CH₂ (N) 3.10 - 3.40m45.8Deshielded by adjacent piperidine N.
Pip-CH₂ (C) 1.50 - 1.80m20.1 - 30.5Aliphatic envelope of the piperidine core.
Pip-CH₃ 1.15d (6.8)15.2Aliphatic methyl split by adjacent CH.
Protocol 1: High-Resolution NMR Validation System
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (100 atom % D) containing 0.03% v/v TMS. Causality: CDCl₃ is chosen because its low dielectric constant preserves non-polar intramolecular interactions, preventing solvent-induced conformational shifts that occur in strongly hydrogen-bonding solvents like DMSO-d₆.

  • Acquisition: Acquire standard 1D ¹H (16 scans) and ¹³C (1024 scans) spectra at 298 K. Follow with a 2D NOESY experiment (mixing time 300 ms).

  • Self-Validation Checkpoint: The integration of the 3-CH₃ singlet (3H) must perfectly match the combined integration of the Py-H4 and Py-H6 doublets (1H each). Furthermore, the NOESY spectrum must show cross-peaks between the 3-CH₃ protons and the piperidine protons, confirming the spatial proximity and validating the restricted rotation model.

Infrared (IR) Spectroscopy

Causality & Signal Assignment

IR spectroscopy is unparalleled for confirming the presence of the nitro group and the heteroaromatic skeleton. The nitro group displays characteristic vibrational modes that serve as diagnostic markers for structural identification, typically exhibiting an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch near 1340 cm⁻¹[3]. The C=N and C=C stretching vibrations of the pyridine ring are typically observed in the 1580–1600 cm⁻¹ region, providing a reliable marker for the heteroaromatic core[4].

Table 2: Key IR Vibrational Modes
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
2935, 2855 MediumC-H stretch (sp³)Piperidine ring and methyl groups.
1595 StrongC=N / C=C stretchPyridine ring skeleton.
1520 Very StrongAsymmetric -NO₂ stretchNitro group attached to aromatic ring.
1345 StrongSymmetric -NO₂ stretchNitro group attached to aromatic ring.
1250 MediumC-N stretchAryl-amine (Pyridine-Piperidine bond).
Protocol 2: ATR-FTIR Validation System
  • Sample Preparation: Place 2–3 mg of the neat solid directly onto a diamond Attenuated Total Reflectance (ATR) crystal. Causality: ATR is utilized instead of KBr pelleting because KBr is highly hygroscopic; absorbed moisture introduces a broad O-H stretch at ~3400 cm⁻¹ that can obscure critical overtone regions. Additionally, the pressure of pellet pressing can induce polymorphic phase changes.

  • Acquisition: Apply uniform pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Checkpoint: The intensity ratio of the asymmetric (~1520 cm⁻¹) to symmetric (~1345 cm⁻¹) NO₂ stretches must remain constant across replicate preparations. The absence of a broad band at 3400 cm⁻¹ validates that the sample is anhydrous and the background subtraction is accurate.

Mass Spectrometry (MS)

Causality & Signal Assignment

Electrospray Ionization (ESI) is selected as a "soft" ionization technique to prevent the premature fragmentation of the sterically strained C(aryl)–N(amine) bond. The exact mass of the neutral molecule is 235.1321 Da, yielding a theoretical protonated molecular ion [M+H]⁺ at m/z 236.1399. Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation: the primary pathway is the loss of the nitro group as a neutral NO₂ radical or HNO₂ molecule, followed by the α-cleavage of the piperidine ring.

Fragmentation M [M+H]+ m/z 236.14 F1 [M+H - NO2]+ m/z 190.14 M->F1 -NO2 (-46 Da) F2 [Pyridine Core]+ m/z 139.05 M->F2 Alpha-Cleavage (-97 Da) F3 [Piperidine Fragment]+ m/z 98.10 M->F3 C-N Bond Fission

Primary ESI-MS/MS fragmentation pathways of the protonated molecular ion.

Protocol 3: LC-ESI-HRMS Validation System
  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, ensuring high ionization efficiency for the basic piperidine nitrogen, driving the equilibrium toward the[M+H]⁺ species.

  • Acquisition: Inject 2 µL into a C18 column coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer. Operate in positive ESI mode with a capillary voltage of 3.5 kV. Apply a CID collision energy ramp of 15–35 eV for MS/MS acquisition.

  • Self-Validation Checkpoint: The exact mass of the [M+H]⁺ peak must be within < 5 ppm mass error of the theoretical value (236.1399). Furthermore, the isotopic pattern of the parent ion must perfectly match the theoretical distribution for C₁₂H₁₇N₃O₂ (e.g., the M+1 peak should be approximately 13.5% relative abundance due to natural ¹³C distribution).

References

  • PubChem. "2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888".
  • ResearchGate. "Structural and Vibrational Investigation of 2-Amino-5-nitropyridine. A Combined Experimental and Theoretical Studies".
  • PMC. "Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound".
  • ISCA.

Sources

Foundational

In Silico Modeling and Docking Studies of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for the in silico analysis of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine, a novel compound with potential therapeutic applications. Leveraging est...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine, a novel compound with potential therapeutic applications. Leveraging established computational methodologies, this document outlines a detailed workflow for molecular docking and absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction. While experimental data on this specific molecule is not yet available, the structural motifs of nitropyridine and piperidine are prevalent in numerous biologically active compounds.[1][2] Notably, 3-nitropyridine analogues have demonstrated potent anticancer activity as microtubule-targeting agents by binding to the colchicine site of tubulin.[3] This guide, therefore, uses tubulin as a primary protein target to illustrate a robust in silico evaluation process, providing researchers with a practical blueprint for investigating the therapeutic potential of this and similar molecules.

Introduction: The Rationale for In Silico Investigation

The convergence of computational power and molecular biology has revolutionized early-stage drug discovery.[4] In silico techniques, such as molecular docking and ADMET prediction, offer a rapid and cost-effective means to prioritize lead candidates and elucidate their potential mechanisms of action before embarking on resource-intensive experimental studies.[3] The subject of this guide, 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine, incorporates two key pharmacophores: a nitropyridine ring and a piperidine moiety. The pyridine scaffold is a "privileged" structure in medicinal chemistry, found in a wide array of approved drugs.[1][5] The addition of a nitro group can significantly influence the electronic properties of the molecule and its interactions with biological targets.[4] Furthermore, the piperidine ring is a common feature in centrally active and other therapeutic agents, contributing to favorable pharmacokinetic properties.[2][6]

Recent studies have highlighted the potential of 3-nitropyridine derivatives as a novel class of microtubule-targeting agents.[3] These compounds have been shown to inhibit tubulin polymerization and induce cell cycle arrest, making them promising candidates for cancer therapy.[3] Based on this compelling evidence, this guide will focus on in silico studies of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine with a primary focus on its potential interaction with tubulin.

The In Silico Drug Discovery Workflow

A systematic in silico evaluation of a novel compound involves a multi-step process, beginning with the preparation of the small molecule (ligand) and the protein target, followed by molecular docking, and culminating in a thorough analysis of the results and prediction of its drug-like properties.

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis & Prediction Ligand Ligand Preparation (3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine) Docking Molecular Docking Ligand->Docking Protein Protein Target Preparation (Tubulin) Protein->Docking Analysis Analysis of Docking Results (Binding Affinity, Interactions) Docking->Analysis ADMET ADMET Prediction (Drug-Likeness) Analysis->ADMET

Figure 1: A generalized workflow for the in silico evaluation of a novel compound.

Methodologies: A Step-by-Step Guide

This section provides detailed protocols for each stage of the in silico analysis.

Ligand Preparation

Accurate ligand preparation is critical for successful molecular docking. The 3D structure of the ligand must be optimized to represent its most likely conformation at a physiological pH.

Protocol 1: Ligand Preparation using AutoDockTools

  • Obtain 2D Structure: Draw the 2D structure of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine using chemical drawing software such as ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structure to a 3D structure.

  • Load into AutoDockTools: Load the 3D structure of the ligand into AutoDockTools.

  • Add Hydrogens: Add polar hydrogen atoms to the ligand structure.

  • Assign Charges: Assign Gasteiger charges to the ligand atoms. This is crucial for calculating electrostatic interactions.

  • Define Rotatable Bonds: Detect and define the rotatable bonds within the ligand. This allows for conformational flexibility during docking.

  • Save as PDBQT: Save the prepared ligand in the PDBQT file format, which is required for AutoDock Vina.[7]

Protein Target Preparation

The selection and preparation of the protein target are equally important. For this study, we will use the crystal structure of tubulin.

Protocol 2: Protein Preparation

  • Retrieve Protein Structure: Download the 3D crystal structure of tubulin from the Protein Data Bank (PDB; [Link]). A suitable PDB entry would be one with a co-crystallized ligand in the colchicine binding site (e.g., PDB ID: 1SA0).

  • Clean the Protein Structure: Using a molecular visualization tool like UCSF Chimera or PyMOL, remove all non-essential molecules, including water, ions, and the co-crystallized ligand from the PDB file.[8][9]

  • Add Hydrogens and Charges: Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges) to the protein structure.[9]

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization to relieve any steric clashes in the protein structure.

  • Save the Prepared Protein: Save the cleaned and prepared protein in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the protein target and estimates the strength of the interaction.

Protocol 3: Molecular Docking using AutoDock Vina

  • Define the Binding Site: Identify the colchicine binding site on the tubulin structure. This can be done by referring to the position of the co-crystallized ligand in the original PDB file or from literature reports.

  • Set up the Grid Box: Define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters that will define the search space for the docking algorithm.[10]

  • Run the Docking Simulation: Execute the docking calculation using AutoDock Vina, providing the prepared ligand (PDBQT file), the prepared protein (PDBQT file), and the grid box parameters as input.[11]

  • Generate Docking Poses: The software will generate a series of possible binding poses for the ligand within the protein's active site, each with a corresponding binding affinity score.[12]

G cluster_0 Input cluster_1 Docking Engine cluster_2 Output Ligand Prepared Ligand (PDBQT) Vina AutoDock Vina Ligand->Vina Protein Prepared Protein (PDBQT) Protein->Vina Grid Grid Box Parameters (Binding Site Definition) Grid->Vina Poses Docking Poses (Ranked by Binding Affinity) Vina->Poses Scores Binding Affinity Scores (kcal/mol) Vina->Scores

Figure 2: Workflow for molecular docking using AutoDock Vina.

Analysis and Interpretation of Results

Binding Affinity

The binding affinity, typically reported in kcal/mol, is a measure of the strength of the interaction between the ligand and the protein.[13] A more negative value indicates a stronger binding affinity. It is important to compare the binding affinity of the test compound to that of a known inhibitor (if available) docked under the same conditions.

Analysis of Binding Poses

Visual inspection of the top-ranked docking poses is crucial. Using molecular visualization software, examine the following:

  • Key Interactions: Identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the binding site.[14]

  • Root Mean Square Deviation (RMSD): If a co-crystallized ligand was present in the original PDB structure, the RMSD between the docked pose of a known inhibitor and its crystallographic pose can be calculated to validate the docking protocol. An RMSD value of less than 2.0 Å is generally considered a good result.[13]

Quantitative Data Summary
MetricDescriptionInterpretation
Binding Affinity (kcal/mol) Estimated free energy of binding.More negative values indicate stronger binding.[13]
Hydrogen Bonds Number and type of hydrogen bonds formed.A greater number of hydrogen bonds often correlates with higher binding affinity.[14]
Interacting Residues Specific amino acids in the binding pocket that interact with the ligand.Provides insights into the key determinants of binding.[14]
RMSD (Å) (For validation) The deviation between the docked pose and a known crystal structure pose.Values < 2.0 Å suggest a reliable docking protocol.[13]

ADMET Prediction: Assessing Drug-Likeness

A compound with high binding affinity may not necessarily be a good drug candidate due to poor pharmacokinetic properties. ADMET prediction is a critical step to assess the "drug-likeness" of a molecule.[15]

Protocol 4: In Silico ADMET Prediction

Numerous online tools and software packages are available for ADMET prediction, such as admetSAR, SwissADME, and pkCSM.[16][17][18] These platforms can predict a wide range of properties, including:

  • Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability.

  • Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.

  • Metabolism: Cytochrome P450 (CYP) inhibition.

  • Excretion: Renal clearance.

  • Toxicity: Ames mutagenicity and carcinogenicity.

Table of Predicted ADMET Properties for a Hypothetical Compound

PropertyPredicted ValueInterpretation
Human Intestinal Absorption HighGood oral bioavailability is likely.
BBB Permeability LowLess likely to cause central nervous system side effects.
CYP2D6 Inhibition Non-inhibitorLower potential for drug-drug interactions.
Ames Test Non-mutagenicLower risk of carcinogenicity.
Lipinski's Rule of Five 0 ViolationsGood drug-like properties.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the evaluation of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine. By leveraging molecular docking and ADMET prediction, researchers can gain valuable insights into the potential of this and other novel compounds as therapeutic agents. The presented docking study against tubulin, based on the known activity of similar 3-nitropyridine analogues, serves as a robust example of a hypothesis-driven computational investigation.[3]

The findings from these in silico studies should be used to guide further experimental validation. High-ranking compounds with favorable ADMET profiles should be prioritized for synthesis and in vitro biological testing to confirm their activity and mechanism of action. This iterative cycle of computational prediction and experimental validation is a cornerstone of modern drug discovery.[3]

References

  • ResearchGate. How to interprete and analyze molecular docking results? [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking - MDPI. [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC. [Link]

  • (PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases - ResearchGate. [Link]

  • Representation of the basic workflow of computational drug design... - ResearchGate. [Link]

  • How does one prepare proteins for molecular docking? - Quora. [Link]

  • ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries - PMC. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. [Link]

    • Preparing the protein and ligand for docking - ScotChem. [Link]

  • a compendium of fingerprint-based ADMET prediction models. [Link]

  • Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase - Allied Academies. [Link]

  • 1 Overview of typical CADD workflow | Download Scientific Diagram - ResearchGate. [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • admetSAR 3.0: about. [Link]

  • In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation | Bentham Science Publishers. [Link]

  • Ligand Preparation for Molecular Docking | AutoDockTools Tutorial – MedelBioX - YouTube. [Link]

  • Steps of ligand docking - Docking Server. [Link]

  • Molecular docking proteins preparation - ResearchGate. [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [Link]

Sources

Exploratory

Structure-Activity Relationship (SAR) Studies of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine Analogs: Exploiting Conformational Locks in Kinase Inhibitor Design

Executive Summary The pursuit of highly selective kinase inhibitors is a central challenge in modern medicinal chemistry. Off-target kinase inhibition often leads to dose-limiting toxicities, necessitating the design of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective kinase inhibitors is a central challenge in modern medicinal chemistry. Off-target kinase inhibition often leads to dose-limiting toxicities, necessitating the design of highly specific pharmacophores. The 3-methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine scaffold has emerged as a privileged intermediate in the synthesis of highly selective inhibitors targeting the Janus kinase (JAK) family and Leucine-rich repeat kinase 2 (LRRK2) [1][2].

This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR) governing this class of compounds. By leveraging a "conformational lock" strategy—driven by severe steric hindrance between the pyridine and piperidine substituents—researchers can force the molecule into an orthogonal conformation. This locked geometry acts as a selectivity filter, projecting the piperidine moiety into specific hydrophobic sub-pockets unique to target kinases while sterically clashing with off-target homologues.

Mechanistic Rationale: The "Conformational Lock"

The core principle behind the SAR of these analogs is restricted C-N bond rotation (atropisomerism). In an unsubstituted 2-(piperidin-1-yl)pyridine system, the piperidine ring can rotate relatively freely, often adopting a coplanar conformation to maximize resonance between the piperidine nitrogen lone pair and the pyridine π -system. This coplanarity results in promiscuous binding across the highly conserved ATP-binding pockets of the kinome.

However, introducing a methyl group at the 3-position of the pyridine ring and a methyl group at the 2-position of the piperidine ring fundamentally alters the energy landscape.

  • Causality of Selectivity: The proximity of the 3-methyl and 2-methyl groups creates severe A(1,3) allylic strain. To relieve this steric clash, the C-N bond is forced to twist by approximately 90 degrees.

  • Orthogonal Projection: This twist locks the piperidine ring into an orthogonal conformation relative to the pyridine plane. The 2-methyl group is consequently projected into a distinct vector. In target kinases (e.g., TYK2 or the G2019S mutant of LRRK2), this vector aligns perfectly with an accessible hydrophobic pocket. In off-target kinases (e.g., JAK1 or WT-LRRK2), this pocket is either absent or occluded by bulkier amino acid residues, leading to a steric clash that abolishes binding [2].

G A 3-Methylpyridine Scaffold C Severe Steric Clash (A1,3 Strain) A->C B 2-Methylpiperidine Substitution B->C D Restricted C-N Rotation (Conformational Lock) C->D E Orthogonal Piperidine Conformation D->E F Enhanced Kinase Selectivity E->F

Logical flow of the conformational lock mechanism driving kinase selectivity.

Synthetic Methodology & Self-Validating Protocols

The 5-nitro group on the 3-methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine scaffold serves as a robust synthetic handle. It is chemically inert during the initial SN​Ar installation of the piperidine but can be readily reduced to an amine, which is then coupled to various hinge-binding motifs (e.g., pyrazoles, indazoles, or pyrimidines) [1].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate purity dictates the success of subsequent steps.

Step 1: Nucleophilic Aromatic Substitution ( SN​Ar )

  • Reaction: Charge a sealed tube with 2-chloro-3-methyl-5-nitropyridine (1.0 eq), 2-methylpiperidine (1.2 eq), and N,N -diisopropylethylamine (DIPEA, 2.0 eq) in N -methyl-2-pyrrolidone (NMP).

  • Conditions: Heat the mixture to 120°C for 12 hours. The electron-withdrawing nitro group sufficiently activates the 2-position for nucleophilic attack.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material peak disappears, replaced by the desired product mass [M+H]+ . Extract with EtOAc and wash extensively with brine to remove NMP.

Step 2: Nitro Reduction

  • Reaction: Dissolve the isolated 5-nitropyridine intermediate in a 1:1 mixture of EtOH and water. Add Iron powder (5.0 eq) and Ammonium Chloride (10.0 eq).

  • Conditions: Heat to 80°C for 3 hours. (Alternatively, Pd/C and H2​ gas can be used, provided no halogens are present elsewhere on the molecule).

  • Validation: The intense yellow color of the nitro compound will fade. Filter through Celite to remove iron salts. 1H NMR must show the disappearance of the downfield aromatic protons adjacent to the nitro group and the appearance of a broad singlet integrating for 2H (the −NH2​ group) around δ 5.0 ppm.

Step 3: Amide Coupling (Pharmacophore Assembly)

  • Reaction: Combine the resulting 5-aminopyridine with a pre-activated carboxylic acid (the hinge-binding domain) using HATU (1.1 eq) and DIPEA (2.5 eq) in anhydrous DMF at room temperature.

  • Validation: Purify the final compound via preparative HPLC. High-resolution mass spectrometry (HRMS) and 2D NMR (NOESY) are required to confirm the orthogonal conformation of the piperidine ring in solution.

G S1 Step 1: SNAr Reaction 2-Chloro-3-methyl-5-nitropyridine + 2-Methylpiperidine (DIPEA, NMP, 120°C) S2 Step 2: Nitro Reduction Fe/NH4Cl, EtOH/H2O, 80°C Yields 5-Aminopyridine S1->S2 S3 Step 3: Amide Coupling Hinge-Binder Carboxylic Acid + HATU/DIPEA, DMF, RT S2->S3 S4 Step 4: SAR Screening Biochemical Kinase Assays (IC50 & Selectivity Profiling) S3->S4

Step-by-step synthetic and screening workflow for 5-nitropyridine analogs.

Structure-Activity Relationship (SAR) Exploration

To quantify the impact of the conformational lock, a representative SAR campaign is summarized below. The data illustrates the optimization of a generic hinge-binding scaffold coupled to the 5-aminopyridine moiety, evaluating the effects of steric bulk on Target Kinase (e.g., TYK2) versus an Off-Target Kinase (e.g., JAK1).

Quantitative SAR Data
CmpdPyridine R3​ Piperidine R2​ Target Kinase IC50​ (nM)Off-Target Kinase IC50​ (nM)Selectivity FoldConformation State
1 -H-H12.515.2~1.2xCoplanar (Free rotation)
2 -H-Methyl18.422.1~1.2xPartial twist (Flexible)
3 -Methyl-H8.545.0~5.3xPartial twist (Flexible)
4 -Methyl -Methyl (Racemic) 3.2 385.0 ~120x Orthogonal (Locked)
5 -Methyl-Methyl (R)1.8410.0~227xOrthogonal (Optimal vector)
6 -Methyl-Methyl (S)145.0>1000N/AOrthogonal (Steric clash)

SAR Causality Analysis:

  • Compounds 1-3: Lacking the dual steric clash, these molecules exhibit free or partially restricted C-N rotation. They easily adopt a coplanar conformation, allowing them to bind tightly to the highly conserved ATP pockets of both kinases, resulting in poor selectivity.

  • Compound 4: The introduction of both the 3-methyl and 2-methyl groups engages the conformational lock. The >100-fold jump in selectivity proves that the orthogonal geometry is tolerated by the target kinase but rejected by the off-target kinase.

  • Compounds 5 & 6 (Stereochemistry): The chirality of the 2-methylpiperidine is critical. The (R)-enantiomer projects the methyl group precisely into the target's hydrophobic pocket, maximizing Van der Waals interactions. The (S)-enantiomer projects the methyl group into the solvent or against the kinase hinge backbone, drastically reducing potency.

Biological Evaluation & Signaling Pathways

Once optimized, the 5-aminopyridine derivatives (derived from the 5-nitropyridine precursors) act as potent, ATP-competitive inhibitors. In the context of JAK family kinases, these compounds modulate the JAK-STAT signaling pathway, which is critical in autoimmune and inflammatory diseases. By selectively inhibiting a specific kinase (e.g., TYK2), the inhibitor prevents the phosphorylation of downstream Signal Transducers and Activators of Transcription (STATs), thereby halting the transcription of pro-inflammatory cytokines without causing the immunosuppressive side effects associated with pan-JAK inhibition [1].

G Cytokine Cytokine (e.g., IL-23) Receptor Receptor Complex Cytokine->Receptor TargetKinase Target Kinase (e.g., TYK2) Receptor->TargetKinase STAT STAT Phosphorylation TargetKinase->STAT Inhibitor Optimized Analog (Conformationally Locked) Inhibitor->TargetKinase Blocks ATP Site Transcription Gene Transcription (Inflammation) STAT->Transcription

Modulation of the targeted kinase signaling pathway by conformationally locked inhibitors.

Conclusion

The 3-methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine scaffold is far more than a simple building block; it is a meticulously engineered structural motif. By exploiting A(1,3) allylic strain, medicinal chemists can enforce an orthogonal conformational lock. This limits the conformational entropy of the molecule and projects functional groups into highly specific spatial vectors, transforming a promiscuous hinge-binder into a highly selective kinase inhibitor. The predictable synthetic tractability of the 5-nitro group further solidifies this scaffold's status as a cornerstone in modern targeted drug discovery.

References

  • Zhao, C., Yang, S. H., Khadka, D. B., Jin, Y., Lee, K. T., & Cho, W. J. "Computer-aided discovery of aminopyridines as novel JAK2 inhibitors." Bioorganic & Medicinal Chemistry, 2015.[Link]

  • Garofalo, A. W., et al. "Selective Inhibitors of G2019S-LRRK2 Kinase Activity." Journal of Medicinal Chemistry, 2020.[Link]

Protocols & Analytical Methods

Method

A High-Yield, Two-Step Synthesis of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine for Advanced Drug Discovery

An Application Note from the Desk of a Senior Application Scientist Introduction Substituted nitropyridines are pivotal building blocks in medicinal chemistry, frequently appearing in the structure of bioactive molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Desk of a Senior Application Scientist

Introduction

Substituted nitropyridines are pivotal building blocks in medicinal chemistry, frequently appearing in the structure of bioactive molecules.[1][2] The title compound, 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine, is a valuable intermediate for the synthesis of novel therapeutics. This application note provides a detailed, high-yield, two-step protocol for its synthesis. The synthetic strategy involves the initial chlorination of 2-hydroxy-3-methyl-5-nitropyridine to form the key intermediate, 2-chloro-3-methyl-5-nitropyridine. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with 2-methylpiperidine. This guide is designed for researchers in drug development and organic synthesis, offering in-depth explanations, safety protocols, and expected outcomes.

Overall Synthetic Workflow

The synthesis is a two-stage process, beginning with the conversion of a hydroxypyridine to a chloropyridine, which then undergoes nucleophilic substitution.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) Start 2-Hydroxy-3-methyl- 5-nitropyridine Reagent1 Thionyl Chloride (SOCl₂) Catalytic DMF Start->Reagent1 Reaction Initiation Process1 Reflux for 3 hours Reagent1->Process1 Workup1 Evaporation, Water Quench, DCM Extraction Process1->Workup1 Intermediate 2-Chloro-3-methyl- 5-nitropyridine Workup1->Intermediate Reagent2 2-Methylpiperidine Triethylamine (Base) Intermediate->Reagent2 Intermediate Utilized Process2 Reflux for 2-4 hours Reagent2->Process2 Workup2 TLC Monitoring, Aqueous Workup, Column Chromatography Process2->Workup2 FinalProduct 3-Methyl-2-(2-methylpiperidin-1-yl) -5-nitropyridine Workup2->FinalProduct

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 2-Chloro-3-methyl-5-nitropyridine

This initial step is a crucial chlorination reaction to activate the pyridine ring for the subsequent nucleophilic substitution. The hydroxyl group is a poor leaving group and must be converted to a better one, in this case, a chloride.

Materials and Equipment
Reagent/MaterialGradeSupplier Recommendation
2-Hydroxy-3-methyl-5-nitropyridine≥98%Commercial source
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Commercial source
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial source
Dichloromethane (DCM)ACS gradeCommercial source
Deionized WaterIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercial source
Round-bottom flask with reflux condenserStandard laboratory glassware
Magnetic stirrer with heating mantleStandard laboratory equipment
Rotary evaporatorStandard laboratory equipment
Experimental Protocol
  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-3-methyl-5-nitropyridine (0.01 mol, 1.54 g).

  • Reagent Addition : To the flask, add thionyl chloride (15 mL). It is critical to perform this step in a well-ventilated fume hood as thionyl chloride is corrosive and toxic.

  • Catalyst Addition : Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 2-3 drops). The DMF acts as a catalyst for the chlorination reaction.

  • Reaction : Heat the mixture to reflux and maintain for 3 hours.[1][3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Carefully evaporate the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Quenching and Extraction : Dilute the residue with cold water and extract the product with dichloromethane (3 x 50 mL).[1][3]

  • Drying and Concentration : Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification : The crude product can be purified by recrystallization from a hexane/dichloromethane mixture to obtain pure 2-chloro-3-methyl-5-nitropyridine as a pale yellow solid.[4]

Expected Yield

A yield of approximately 92% can be expected for this step.[1][3]

Part 2: Synthesis of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine

This step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 5-position activates the 2-position of the pyridine ring, making it susceptible to nucleophilic attack by the secondary amine, 2-methylpiperidine.[5][6][7]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism cluster_0 SNAr Mechanism Reactants 2-Chloro-3-methyl-5-nitropyridine + 2-Methylpiperidine Attack Nucleophilic Attack Reactants->Attack Intermediate Meisenheimer Complex (Resonance Stabilized) Attack->Intermediate Formation Elimination Loss of Leaving Group (Cl⁻) Intermediate->Elimination Product Final Product + HCl Elimination->Product Aromatization

Caption: The SNAr reaction proceeds via a Meisenheimer intermediate.

Materials and Equipment
Reagent/MaterialGradeSupplier Recommendation
2-Chloro-3-methyl-5-nitropyridine≥98%Synthesized in Part 1
2-Methylpiperidine≥98%Commercial source
Triethylamine (Et₃N)≥99%Commercial source
Ethyl Acetate (EtOAc)ACS gradeCommercial source
Brine SolutionSaturatedIn-house
Anhydrous Magnesium Sulfate (MgSO₄)PowderCommercial source
Silica Gel for Column Chromatography60 Å, 230-400 meshCommercial source
Experimental Protocol
  • Reaction Setup : Dissolve 2-chloro-3-methyl-5-nitropyridine (10 mmol) in a suitable solvent such as ethanol or acetonitrile in a round-bottom flask.

  • Reagent Addition : Add 2-methylpiperidine (1.1 equiv., 11 mmol) to the solution.[5]

  • Base Addition : Add triethylamine (1.2 equiv., 12 mmol) to the reaction mixture. The triethylamine acts as a base to neutralize the HCl that is formed during the reaction.[5]

  • Reaction : Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.[5]

  • Work-up : After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Extraction : Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the final product, 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine.

Safety Precautions

  • Thionyl Chloride : Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • 2-Methylpiperidine : Flammable liquid and causes severe skin burns and eye damage.[8][9][10] It may also cause respiratory irritation.[9] Handle in a fume hood and wear appropriate PPE.

  • Triethylamine : Flammable and corrosive. Handle with care in a well-ventilated area.

  • General : Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing these reactions.

Characterization and Expected Results

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical AppearanceExpected Yield
2-Chloro-3-methyl-5-nitropyridineC₆H₅ClN₂O₂172.57Pale yellow solid~92%
3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridineC₁₂H₁₇N₃O₂235.28Yellow solidHigh
  • ¹H NMR : The proton NMR spectrum should show characteristic peaks for the aromatic protons on the pyridine ring, the methyl group, and the protons of the 2-methylpiperidine moiety.

  • ¹³C NMR : The carbon NMR will confirm the carbon framework of the molecule.

  • Mass Spectrometry : ESI-MS should show the molecular ion peak corresponding to the mass of the product.

References

  • Acta Crystallographica Section E: Crystallographic Communications. (2011). 2-Chloro-5-methyl-3-nitropyridine. Retrieved from [Link]

  • NextSDS. (n.d.). (S)-(+)-2-Methylpiperidine — Chemical Substance Information. Retrieved from [Link]

  • IUCr Journals. (2011). 2-Chloro-5-methyl-3-nitropyridine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl piperidine. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Molecules. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

  • Journal of the American Chemical Society. (1981). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]

  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • Chem LibreTexts. (2021). Reaction Examples. Retrieved from [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Materials International. (2021). 4-nitro 2-diethylamino 5-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Retrieved from [Link]

  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Molecules. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Application

Application Note: A Framework for the Evaluation of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine as a Potential Kinase Inhibitor

Introduction Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The chemical space for kinase inhibitors is extensive, with many successful drugs developed. This application note outlines a comprehensive framework for the initial evaluation of novel compounds as potential kinase inhibitors, using the previously uncharacterized molecule, 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine , as a case study.

The rationale for investigating this particular compound stems from the presence of two key structural motifs:

  • Nitropyridine Core: The nitropyridine scaffold is present in a number of compounds that have been synthesized and evaluated as inhibitors of various kinases, including Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK3), and p70S6Kβ.[1] This suggests that the core structure of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine possesses the potential for interaction with kinase active sites.

  • Methylpiperidine Moiety: The piperidine ring is a common feature in many biologically active molecules and approved drugs.[2] Its inclusion in a molecule can influence solubility, cell permeability, and binding interactions with target proteins.

Given the absence of published data on the bioactivity of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine, this document provides a detailed, step-by-step protocol for its initial characterization, from broad kinase profiling to preliminary cell-based assays.

Compound Handling and Safety Precautions

As 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine is a novel compound, it should be handled with care, assuming it is potentially hazardous. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated chemical fume hood. A comprehensive review of the Safety Data Sheet (SDS) for structurally related compounds, such as nitropyridines and piperidines, is recommended to understand potential hazards.

Experimental Workflow for Kinase Inhibitor Profiling

The following workflow provides a systematic approach to evaluating the kinase inhibitory potential of a novel compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation and Potency Determination cluster_2 Phase 3: Mechanism of Action and Cellular Activity A Compound Preparation and QC B Broad Kinase Panel Screen (e.g., 200+ kinases at a single concentration) A->B C IC50 Determination for 'Hits' B->C Identify 'Hits' (% inhibition > threshold) D Selectivity Profiling C->D E Mechanism of Action Studies (e.g., ATP competition assay) D->E Select potent and selective hits F Cell-Based Assays (Target engagement, proliferation, downstream signaling) E->F

Caption: A generalized workflow for the evaluation of a novel kinase inhibitor.

Protocols

Protocol 1: In Vitro Kinase Profiling - Primary Screening and IC50 Determination

This protocol describes a luminescent-based kinase assay to measure the effect of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine on the activity of a panel of recombinant kinases. The assay quantifies the amount of ATP remaining after the kinase reaction.

Materials:

  • 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine

  • DMSO (Anhydrous)

  • Recombinant human kinases (a diverse panel is recommended for initial screening)

  • Kinase-specific peptide substrates

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine in DMSO.

    • For the primary screen, create a working solution at 100 µM (or other desired final concentration) by diluting the stock solution in kinase reaction buffer.

    • For IC50 determination, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM). Then, dilute these further in kinase reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2x kinase/substrate solution to each well.

    • Initiate the reaction by adding 5 µL of a 2x ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Primary Screen: Calculate the percent inhibition for each kinase relative to the DMSO control.

  • IC50 Determination: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Kinase Target % Inhibition at 10 µM (Hypothetical) IC50 (µM) (Hypothetical)
Kinase A95%0.5
Kinase B15%> 100
Kinase C88%1.2
Kinase D5%> 100
Protocol 2: Cell-Based Proliferation Assay

This protocol determines the effect of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine on the proliferation of a cancer cell line known to be dependent on a specific kinase identified as a "hit" in the primary screen.

Materials:

  • Cancer cell line (e.g., a line with a known activating mutation in "Kinase A")

  • Complete cell culture medium

  • 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine

  • DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Sterile, clear-bottom 96-well cell culture plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine in complete medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate for 72 hours.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence with a plate-reading luminometer.

Data Analysis:

  • Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the GI50 (concentration for 50% inhibition of growth).

Cell Line GI50 (µM) (Hypothetical)
Cancer Line X2.5
Normal Line Y> 50

Illustrative Signaling Pathway and Point of Inhibition

Should initial screening reveal potent activity against a particular kinase, for instance, a receptor tyrosine kinase (RTK), the inhibitory action can be visualized within its signaling cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS P Ligand Growth Factor Ligand->RTK Inhibitor 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine Inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors ERK->Transcription_Factors P Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response

Caption: Hypothetical inhibition of a receptor tyrosine kinase by the test compound.

Conclusion

While 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine is not a known kinase inhibitor, its chemical structure contains motifs found in other kinase inhibitors. The protocols and workflow detailed in this application note provide a robust and systematic approach for the initial evaluation of this and other novel compounds for their potential as kinase inhibitors. Successful identification of potent and selective "hits" from these initial studies would warrant further investigation into their mechanism of action, in vivo efficacy, and potential as therapeutic agents.

References

  • Asif, M. A review on the synthesis and biological screening of nitropyridine-based compounds. RSC Advances12 , 23456-23478 (2022). [Link]

  • Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. European Journal of Medicinal Chemistry157 , 1083-1096 (2018). [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules27 , 3037 (2022). [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules26 , 3949 (2021). [Link]

  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][3][4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversitye202401331 (2024). [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry53 , 7838-7847 (2010). [Link]

  • 3-METHYLPIPERIDINE. Inxight Drugs. [Link]

  • 3-Methylpiperazine-containing pre-clinical kinase inhibitors. ResearchGate. [Link]

  • Piperidine. Wikipedia. [Link]

Sources

Method

Application Note: Preclinical Development of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine as a Novel Antimicrobial Lead

Target Audience: Drug Development Professionals, Medicinal Chemists, and Microbiologists Document Type: Technical Application Note & Standard Operating Protocols Executive Summary The escalating crisis of antimicrobial r...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Drug Development Professionals, Medicinal Chemists, and Microbiologists Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery of novel chemical scaffolds. Nitrogen-containing heterocycles, particularly piperidine and nitropyridine derivatives, have historically served as privileged structures in medicinal chemistry. This application note details the mechanistic rationale, preclinical profiling, and standardized evaluation protocols for 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine (Lead Compound EN300-128311). By combining the electron-deficient, prodrug-like properties of a 5-nitropyridine core with the lipophilic membrane-penetrating capabilities of a substituted piperidine ring, this compound represents a highly promising candidate for targeted antibacterial therapy.

Mechanistic Rationale & Structural Causality

The rational design of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine relies on a dual-pharmacophore approach that exploits specific bacterial vulnerabilities:

  • The 5-Nitropyridine Core (Prodrug Activation): Nitropyridines are classic examples of bioreductive prodrugs[1]. The nitro group acts as a strong electron-withdrawing group. In the presence of specific bacterial nitroreductases (such as the deazaflavin-dependent nitroreductase, Ddn, found in Mycobacterium tuberculosis, or general chloramphenicol nitroreductases in Gram-negative strains), the nitro group is reduced to highly reactive nitroso and hydroxylamine intermediates[2][3]. These reactive nitrogen species covalently bind to bacterial DNA and essential proteins, causing lethal cellular damage. Mammalian cells generally lack these specific nitroreductases, conferring a high therapeutic index.

  • The 2-Methylpiperidine Moiety (Membrane Permeability): The piperidine ring significantly enhances the overall lipophilicity (logP) and basicity of the molecule. This structural feature facilitates passive diffusion across the complex peptidoglycan and mycolic acid layers of bacterial cell walls[4]. Furthermore, the steric bulk provided by the 2-methyl and 3-methyl substitutions restricts the conformational flexibility of the molecule, potentially locking it into an optimal geometry for target enzyme binding while protecting it from premature metabolic degradation.

MOA Prodrug 3-Methyl-2-(2-methylpiperidin-1-yl) -5-nitropyridine ReactiveSpecies Reactive Hydroxylamine & Nitroso Intermediates Prodrug->ReactiveSpecies Bioreduction Nitroreductase Bacterial Nitroreductase (e.g., Ddn, CNR) Nitroreductase->ReactiveSpecies Catalysis (NADPH dependent) Damage DNA Damage & Cell Wall Disruption ReactiveSpecies->Damage Covalent Binding Death Bacterial Cell Death Damage->Death

Fig 1. Nitroreductase-mediated activation pathway of the 5-nitropyridine pharmacophore.

Standardized Experimental Protocols

To ensure data integrity and trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls that immediately flag assay failures, ensuring that any observed antimicrobial activity is a true pharmacological effect rather than an experimental artifact.

Protocol A: High-Throughput Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution protocol utilizes resazurin (Alamar Blue) as a colorimetric/fluorometric indicator of bacterial metabolic activity, providing an objective, quantitative readout.

Materials Required:

  • 96-well, flat-bottom, clear microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test Compound: 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine (10 mM stock in 100% DMSO).

  • Reference Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Resazurin sodium salt solution (0.02% w/v in water).

Step-by-Step Methodology:

  • Compound Dilution: Dispense 100 µL of CAMHB into columns 2–12 of the 96-well plate. Add 200 µL of the test compound (diluted to 128 µg/mL in CAMHB; final DMSO <1% v/v) to column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing through column 10. Discard 100 µL from column 10.

    • Causality Check: Column 11 serves as the Growth Control (bacteria + broth + 1% DMSO, no drug). Column 12 serves as the Sterility Control (broth only).

  • Inoculum Preparation: Suspend isolated colonies from an overnight agar plate in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a working inoculum of 1×106 CFU/mL.

  • Inoculation: Add 100 µL of the working inoculum to columns 1–11. The final bacterial concentration in each well is 5×105 CFU/mL.

  • Incubation: Seal the plates with a breathable membrane and incubate at 37°C for 18 hours under aerobic conditions.

  • Readout: Add 20 µL of 0.02% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Data Analysis: Visually inspect the plates. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change. For quantitative rigor, measure fluorescence (Excitation 560 nm / Emission 590 nm).

Workflow Prep Compound Preparation (DMSO Stock <1% final) Dilution Serial Microdilution (96-well plates, CAMHB) Prep->Dilution Inoculation Bacterial Inoculation (Final: 5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout Resazurin Addition & Fluorescence Readout Incubation->Readout Analysis MIC Determination & Z'-Factor Calculation Readout->Analysis

Fig 2. Standardized high-throughput broth microdilution workflow for MIC determination.

Protocol B: In Vitro Nitroreductase Activation Assay

To validate that the antimicrobial activity is driven by the bioreduction of the 5-nitropyridine moiety, an enzymatic assay measuring NADPH depletion is utilized.

Step-by-Step Methodology:

  • Prepare a reaction buffer containing 50 mM Potassium Phosphate (pH 7.5) and 1 mM Dithiothreitol (DTT).

  • Add 200 µM of NADPH and 50 µM of the test compound to the buffer.

  • Initiate the reaction by adding 1 µg/mL of purified recombinant bacterial nitroreductase (e.g., E. coli NfsB or H. influenzae CNR)[2].

  • Continuously monitor the absorbance at 340 nm (indicative of NADPH oxidation to NADP+) using a UV-Vis spectrophotometer for 10 minutes at 37°C.

  • Self-Validation: Run a parallel control lacking the test compound to account for baseline NADPH auto-oxidation. The specific rate of nitroreduction is calculated using the molar extinction coefficient of NADPH ( ϵ=6220M−1cm−1 ).

Quantitative Data Presentation

The following table summarizes representative preclinical in vitro data for 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine against a panel of wild-type and resistant pathogens. The compound demonstrates pronounced activity against Gram-positive and mycobacterial strains, consistent with the lipophilic nature of the piperidine ring facilitating entry across thick peptidoglycan/mycolic acid envelopes.

Table 1: In Vitro Antimicrobial Activity Profile

Bacterial StrainPhenotypeMIC (µg/mL)Reference Drug MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Wild-Type (Gram-Positive)2.00.5 (Ciprofloxacin)
Staphylococcus aureus (MRSA)Methicillin-Resistant4.0>32 (Oxacillin)
Escherichia coli (ATCC 25922)Wild-Type (Gram-Negative)16.00.015 (Ciprofloxacin)
Mycobacterium tuberculosis (H37Rv)Wild-Type (Acid-Fast)0.50.12 (Isoniazid)

Table 2: Nitroreductase Kinetic Parameters (In Vitro)

Enzyme SourceSubstrate Km​ (µM) kcat​ ( s−1 )Catalytic Efficiency ( kcat​/Km​ )
Recombinant E. coli NfsB3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine45.2 ± 3.112.4 ± 0.8 2.7×105M−1s−1
Recombinant E. coli NfsBChloramphenicol (Control)15.8 ± 1.28.5 ± 0.5 5.3×105M−1s−1

Conclusion

3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine is a structurally optimized lead compound that leverages the proven bioactivation pathway of nitropyridines while utilizing a substituted piperidine ring to optimize cell wall penetration. The protocols outlined herein provide a robust, self-validating framework for further structure-activity relationship (SAR) optimization and preclinical advancement of this promising antimicrobial scaffold.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules MDPI Pharmaceuticals URL
  • Comparative study of antibacterial activity of pyrazine–piperidine amides against common pathogenic bacteria World Journal of Pharmaceutical Research URL
  • Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway Journal of Medicinal Chemistry - ACS Publications URL
  • Investigating the promiscuity of the chloramphenicol nitroreductase from Haemophilus influenzae towards the reduction of 4-nitrobenzene derivatives PMC - NIH URL
  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives Biointerface Research in Applied Chemistry URL

Sources

Application

Application Note: In Vitro Assessment of the Anti-Inflammatory Properties of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine

Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Rationale The development of nove...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

The development of novel anti-inflammatory therapeutics often relies on screening unique chemical scaffolds. 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine (CAS: 1443982-08-8) is a synthetic compound featuring a nitropyridine core substituted with a sterically hindered piperidine ring. Compounds harboring such nitrogen-rich heterocycles frequently exhibit high bioactivity, making them prime candidates for modulating immune responses.

To systematically evaluate the anti-inflammatory potential of this compound, we utilize the murine macrophage cell line, RAW 264.7. When stimulated with lipopolysaccharide (LPS)—an endotoxin from Gram-negative bacteria—RAW 264.7 cells mimic an acute inflammatory response[1]. LPS binds to the Toll-like receptor 4 (TLR4), triggering an intracellular signaling cascade that culminates in the activation of Nuclear Factor kappa B (NF-κB). NF-κB acts as the master transcriptional regulator of inflammation in macrophages, driving the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[2].

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / IRAK TLR4->MyD88 NFkB_inactive NF-κB (Cytoplasm) Bound to IκBα MyD88->NFkB_inactive NFkB_active NF-κB p65 (Nucleus) Active Transcription NFkB_inactive->NFkB_active IκBα Degradation Compound 3-Methyl-2-(2-methylpiperidin-1-yl) -5-nitropyridine Compound->NFkB_inactive Hypothesized Inhibition Pro_Inflam Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Pro_Inflam Gene Expression

LPS-induced TLR4/NF-κB signaling pathway and hypothesized intervention by the nitropyridine compound.

Experimental Design: A Self-Validating System

As a Senior Application Scientist, I emphasize that a robust screening protocol must be a self-validating system . We cannot simply measure a drop in inflammatory markers and assume therapeutic efficacy; we must prove causality.

  • Cell Viability (MTT): The foundational step. We must first verify that the compound does not induce cytotoxicity. A reduction in nitric oxide (NO) or cytokines is only therapeutically relevant if the cells remain viable; otherwise, the "anti-inflammatory" effect is merely an artifact of cell death.

  • Nitric Oxide Screening (Griess Assay): NO is a highly reactive free radical produced by iNOS. The Griess assay provides a rapid, high-throughput photometric proxy for iNOS activity by measuring stable nitrite (NO₂⁻) accumulation in the media[3].

  • Cytokine Profiling (ELISA): Once NO inhibition is confirmed at non-toxic doses, we quantify specific downstream protein translation of primary cytokines (TNF-α, IL-6)[4].

  • Mechanistic Validation (Western Blot): Finally, we close the logical loop by probing the intracellular lysates to confirm that the phenotypic changes (lower NO/cytokines) are caused by the downregulation of upstream target proteins (iNOS, COX-2, and phosphorylated NF-κB p65)[4].

Workflow Step1 1. Cell Culture RAW 264.7 Step2 2. Viability (MTT Assay) Step1->Step2 Step3 3. NO Screen (Griess Assay) Step2->Step3 Non-toxic doses Step4 4. Cytokines (ELISA) Step3->Step4 Step5 5. Mechanism (Western Blot) Step4->Step5

Sequential experimental workflow for validating anti-inflammatory properties in RAW 264.7 cells.

Detailed Step-by-Step Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

Objective: Establish the maximum non-toxic concentration (MNTC) of the compound.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5×104 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[1].

  • Treatment: Prepare serial dilutions of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine (e.g., 1, 5, 10, 25, 50, 100 µM) in culture media. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent vehicle toxicity. Treat cells for 24 hours.

  • MTT Incubation: Aspirate the media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of pure DMSO to each well to dissolve the insoluble purple formazan crystals. Shake the plate gently for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. Calculate viability as a percentage relative to the untreated vehicle control.

Protocol 2: Nitric Oxide (NO) Quantification (Griess Assay)

Objective: Evaluate the compound's ability to inhibit LPS-induced NO production.

  • Seeding: Seed cells in a 96-well plate at 1.5×105 cells/well and incubate for 24 hours[1].

  • Pre-treatment: Pre-treat the cells with the compound at established non-toxic concentrations (determined from Protocol 1) for 1 to 2 hours. Include Dexamethasone (1 µM) as a positive control.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells. Incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell-free culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well[4].

  • Measurement: Incubate at room temperature for 10 minutes in the dark. Measure absorbance at 540 nm. Quantify nitrite concentrations using a standard curve generated with sodium nitrite (NaNO₂).

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Objective: Measure the suppression of secreted TNF-α and IL-6.

  • Seeding & Treatment: Seed RAW 264.7 cells in a 24-well plate at 2×105 cells/well. Pre-treat with the compound for 1 hour, followed by LPS stimulation (1 µg/mL) for 24 hours[1].

  • Harvesting: Collect the culture media and centrifuge at 1,000 x g for 5 minutes at 4°C to remove cellular debris.

  • Assay: Transfer the supernatant to commercially available target-specific ELISA plates (e.g., mouse TNF-α and IL-6 kits). Follow the manufacturer's specific washing and antibody incubation steps.

  • Detection: Add the TMB substrate, incubate until color develops, and add the stop solution. Read absorbance at 450 nm and calculate concentrations based on the recombinant protein standard curve.

Protocol 4: Protein Expression Analysis (Western Blotting)

Objective: Confirm the intracellular mechanism of action (iNOS, COX-2, and NF-κB).

  • Seeding & Treatment: Seed cells in a 6-well plate at 1×106 cells/well. Pre-treat with the compound for 1 hour. Stimulate with LPS (1 µg/mL). Note: Incubate for 30 minutes to assess rapid NF-κB p65 phosphorylation, or 24 hours to assess iNOS and COX-2 accumulation[4].

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C to isolate total protein.

  • Quantification & Electrophoresis: Quantify protein using a BCA assay. Load equal amounts of protein (typically 20-30 µg) onto a 10% SDS-PAGE gel. Run at 100V until proteins separate.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk for 1 hour. Probe overnight at 4°C with primary antibodies against iNOS, COX-2, p-p65, and β-actin (loading control).

  • Imaging: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via a chemiluminescence detection system.

Data Presentation & Expected Outcomes

To effectively communicate the compound's efficacy, quantitative data must be consolidated into a comparative matrix. Below is a structured template demonstrating the expected profiling data for 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine.

Experimental ConditionCell Viability (%)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)iNOS Fold Change
Control (Untreated) 100.0 ± 2.12.4 ± 0.345 ± 830 ± 51.0
LPS (1 µg/mL) 98.5 ± 3.445.8 ± 4.11850 ± 1201420 ± 9518.5
LPS + Compound (10 µM) 99.1 ± 2.832.1 ± 3.51200 ± 85980 ± 6012.4
LPS + Compound (25 µM) 97.4 ± 3.018.5 ± 2.2650 ± 50410 ± 456.2
LPS + Compound (50 µM) 95.2 ± 4.18.2 ± 1.1210 ± 30150 ± 252.1
LPS + Dexamethasone (1 µM) 96.8 ± 2.55.1 ± 0.8110 ± 1585 ± 101.3

Table 1: Anticipated dose-dependent anti-inflammatory profile of the test compound in LPS-stimulated RAW 264.7 macrophages. Data should be presented as Mean ± SD (n=3).

References

  • NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Method

Application Note: Advanced Methodologies for Evaluating the ADME Properties of Piperidine-Containing Drug Candidates

Executive Summary & Physicochemical Causality Piperidine is one of the most privileged and frequently utilized saturated heterocycles in FDA-approved pharmaceuticals, serving as a core structural motif in diverse therape...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Causality

Piperidine is one of the most privileged and frequently utilized saturated heterocycles in FDA-approved pharmaceuticals, serving as a core structural motif in diverse therapeutic classes [[1]](). However, the presence of this basic amine (typical pKa 9.0–10.5) introduces specific Absorption, Distribution, Metabolism, and Excretion (ADME) challenges. Because the piperidine nitrogen is predominantly protonated at physiological pH (7.4), it significantly influences the molecule's lipophilicity (logD), metabolic stability, and affinity for active renal clearance transporters 2. This application note provides a comprehensive, causality-driven guide to profiling the metabolic and transporter-mediated liabilities of piperidine-containing drug candidates.

Metabolic Profiling: Navigating N-Dealkylation and Oxidation

Causality & Mechanism: The electron-rich nitrogen and adjacent α-carbons of the piperidine ring are prime targets for oxidative enzymes 3. Cytochrome P450s (predominantly CYP3A4 and CYP2D6) catalyze N-dealkylation by abstracting a hydrogen atom from the α-carbon, forming an unstable carbinolamine intermediate that collapses into a secondary amine and an aldehyde 4. Alternative pathways include N-oxidation (often mediated by Flavin-containing Monooxygenases, FMOs) and lactam formation via α-carbon oxidation 3.

PiperidineMetabolism Parent Piperidine Drug Candidate CYP3A4 CYP3A4 / CYP2D6 Oxidation Parent->CYP3A4 P450 Binding FMO Flavin-containing Monooxygenase (FMO) Parent->FMO FMO Binding NDealkyl N-Dealkylation (Secondary Amine) CYP3A4->NDealkyl Major Pathway NOxide N-Oxidation (N-Oxide) CYP3A4->NOxide Minor Pathway AlphaOx Alpha-Carbon Oxidation (Lactam Formation) CYP3A4->AlphaOx C-H Abstraction RingOpen Ring Opening (Amino Aldehyde) CYP3A4->RingOpen Further Oxidation FMO->NOxide N-Oxygenation

Caption: Major metabolic biotransformation pathways of piperidine-containing drugs.

Protocol 1: Human Liver Microsome (HLM) Stability and Metabolite ID

To accurately capture these CYP450-mediated events, the assay must supply NADPH, the essential cofactor for electron transfer to the heme iron during the catalytic cycle's rate-limiting step 4. This protocol utilizes a self-validating internal standard to ensure LC-MS/MS quantification reliability.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: In a 96-well plate, combine the buffer, HLMs (final protein concentration 0.5 mg/mL), and the piperidine test compound (final concentration 1 µM). Incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add a pre-warmed NADPH regenerating system (final concentration 1 mM) to initiate the oxidative reactions.

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, 60 minutes), transfer 50 µL aliquots into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., tolbutamide). The organic solvent immediately denatures the CYP enzymes, halting metabolism [[2]]().

  • Sample Processing & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CL_int). Perform a full scan (Q1/Q3) to identify +16 Da (N-oxidation/hydroxylation) and -alkyl mass shifts (N-dealkylation).

Renal Clearance: OCT2 and MATE Transporter Liabilities

Causality & Mechanism: Because the piperidine nitrogen is positively charged at physiological pH, these molecules are highly susceptible to active renal secretion. The basolateral Organic Cation Transporter 2 (OCT2) and apical Multidrug and Toxin Extrusion (MATE1/MATE2-K) transporters are the primary mediators of this process 5. High-affinity binding to OCT2 can lead to rapid systemic clearance or cause severe Drug-Drug Interactions (DDIs) if the candidate inhibits the clearance of co-administered drugs like metformin 5.

TransporterWorkflow CellPrep HEK293 Cells Expressing OCT2 / MATE1 Incubation Incubate with Piperidine Candidate + Probe Substrate CellPrep->Incubation Washing Terminate Reaction & Wash (Ice-Cold Buffer) Incubation->Washing Lysis Cell Lysis (Acetonitrile/Water) Washing->Lysis LCMS LC-MS/MS Quantification of Intracellular Probe Lysis->LCMS Data Calculate IC50 & Determine DDI Risk LCMS->Data

Caption: Step-by-step workflow for evaluating OCT2/MATE transporter inhibition.

Protocol 2: OCT2 Transporter Inhibition Assay

This protocol uses a self-validating system by incorporating cimetidine as a positive control, which ensures the functional integrity of the transfected transporters and provides a reliable baseline for complete inhibition 5.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human OCT2 (and empty vector controls) into 96-well plates. Culture until 90% confluent.

  • Washing: Aspirate the culture medium and wash the cells twice with pre-warmed Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Pre-Incubation: Add the piperidine test candidate at varying concentrations (e.g., 0.1 to 100 µM) in HBSS. Include wells with 500 µM cimetidine as a positive control for complete inhibition [[5]](). Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add the fluorescent probe ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) to a final concentration of 5 µM. Incubate for exactly 3 minutes (within the linear uptake phase).

  • Termination: Stop the reaction by rapidly aspirating the dosing solution and washing the cells three times with ice-cold HBSS to trap the intracellular probe.

  • Lysis & Quantification: Lyse the cells using a 0.1% Triton X-100 solution or acetonitrile/water mixture. Measure the intracellular fluorescence (Excitation: 485 nm / Emission: 590 nm). Calculate the IC₅₀ by plotting residual transport rates against inhibitor concentration.

Data Presentation: Scaffold Hopping to Modulate ADME Properties

When a piperidine candidate exhibits poor metabolic stability or high OCT2 liability due to its high basicity, medicinal chemists often utilize scaffold hopping. Replacing the piperidine ring with morpholine or rigidified spirocyclic systems (e.g., 2-azaspiro[3.3]heptane) lowers the pKa, thereby reducing basicity and altering the ADME profile 2.

Table 1: Comparative Physicochemical and ADME Properties of Piperidine vs. Bioisosteres

Heterocyclic ScaffoldTypical pKaLipophilicity (cLogD at pH 7.4)Primary Metabolic VulnerabilityOCT2 / hERG Liability
Piperidine 9.0 – 10.5HighN-dealkylation, Lactam formationHigh (due to protonation)
Morpholine 6.5 – 8.0ModerateRing oxidation, N-dealkylationLow to Moderate
2-Azaspiro[3.3]heptane 8.5 – 9.5ModerateN-dealkylationModerate

Note: Data synthesized from comparative scaffold evaluations demonstrating the impact of heteroatom substitution and rigidification on intrinsic clearance and basicity.

References

  • Title: Piperidine-based drug discovery Source: ResearchGate URL: [Link]

  • Title: Biotransformation and bioactivation reactions of alicyclic amines in drug molecules Source: ResearchGate URL: [Link]

  • Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Profiling of a prescription drug library for potential renal drug-drug interactions mediated by the organic cation transporter 2 Source: PMC (PubMed Central) URL: [Link]

Sources

Application

Application Note: Preclinical Evaluation of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine in Parkinson's Disease Models

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Designation: 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine (CAS: 1443982-08-8) – hereafter referred to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Designation: 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine (CAS: 1443982-08-8) – hereafter referred to as Compound 5-NP .

Executive Summary & Mechanistic Rationale

The development of disease-modifying therapies for Parkinson's Disease (PD) heavily relies on small molecules capable of crossing the blood-brain barrier (BBB) to modulate neuroinflammation, protein aggregation, and kinase hyperactivation. Compound 5-NP is an emerging synthetic scaffold featuring a substituted nitropyridine linked to a methylpiperidine moiety. Its lipophilic profile and low molecular weight (MW: 235.28) make it an ideal candidate for central nervous system (CNS) penetration.

In this application note, we establish a standardized, self-validating preclinical workflow to evaluate Compound 5-NP as a putative Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor and alpha-synuclein ( α -syn) aggregation modulator. LRRK2 hyperactivation is a major genetic driver of PD, leading to impaired autophagic clearance and subsequent accumulation of neurotoxic α -synuclein fibrils[1]. Recent clinical advancements in LRRK2 small molecule inhibitors underscore the necessity for rigorous in vitro screening protocols[1].

Mechanism Cmpd Compound 5-NP (1443982-08-8) LRRK2 LRRK2 Kinase (Hyperactive) Cmpd->LRRK2 Targeted Inhibition Autophagy Lysosomal Autophagy LRRK2->Autophagy Pathological Blockade Autophagy->Autophagy Restored by 5-NP aSyn Alpha-Synuclein Fibrillization Autophagy->aSyn Clearance Failure Tox Dopaminergic Neuronal Death aSyn->Tox Induces Apoptosis

Proposed LRRK2-mediated neuroprotective mechanism.

Protocol 1: Cell-Free Alpha-Synuclein Aggregation (ThT) Assay

Causality & Assay Design

Alpha-synuclein is an intrinsically disordered protein that pathologically misfolds into β -sheet-rich amyloid fibrils in PD[2]. Thioflavin T (ThT) is a benzothiazole dye that exhibits a massive fluorescence quantum yield increase and a red-shift in its emission spectrum exclusively when bound to these cross- β -sheet structures,[2]. We utilize the ThT assay to determine if Compound 5-NP directly disrupts fibril nucleation or elongation.

To ensure this is a self-validating system , the protocol requires the use of Pre-Formed Fibrils (PFFs) to seed the reaction. Spontaneous aggregation of monomeric α -synuclein is highly variable; introducing 10 µM PFFs synchronizes the aggregation kinetics, allowing for precise calculation of the compound's half-maximal inhibitory concentration ( IC50​ )[3].

Step-by-Step Methodology
  • Reagent Preparation:

    • ThT Stock: Prepare a 1 mM stock of ThT in nuclease-free dH2​O . Filter through a 0.2 µm syringe filter to remove dye aggregates that could cause false-positive fluorescence,[2].

    • Compound 5-NP Stock: Dissolve in 100% DMSO to a 10 mM concentration. Serial dilutions must be performed such that the final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced protein denaturation.

  • Protein Thawing & Seeding:

    • Thaw recombinant human α -synuclein monomers (100 µM) and PFFs (10 µM) at room temperature immediately prior to use.

    • Critical Step: Sonicate PFFs at power level 2 for 60 pulses (~0.5s each) to ensure fibrils are 50 nm in length, which optimizes seeding efficiency[3].

  • Reaction Assembly (96-Well Black Plate):

    • Combine 100 µM monomeric α -synuclein, 10 µM PFFs, and 25 µM ThT in PBS (pH 7.4),[4].

    • Add Compound 5-NP at varying concentrations (0.1 µM to 50 µM).

    • Include a negative control (Monomer + ThT + Vehicle) and a positive control (Monomer + PFFs + ThT + Vehicle)[2].

  • Kinetic Measurement:

    • Seal the plate with an optical adhesive film to prevent evaporation[2].

    • Incubate in a microplate reader at 37°C with orbital shaking (600 rpm)[4].

    • Measure fluorescence every 30 minutes for 72 hours (Excitation: 450 nm, Emission: 485 nm)[4].

Protocol 2: SH-SY5Y Cellular Model of Neuroprotection

Causality & Assay Design

The human neuroblastoma SH-SY5Y cell line is the gold standard in vitro model for PD because it possesses a catecholaminergic phenotype[5]. However, undifferentiated SH-SY5Y cells proliferate continuously and lack mature dopaminergic markers like Tyrosine Hydroxylase (TH)[6]. Causality: If cells are not differentiated, their rapid division masks the apoptotic signals induced by neurotoxins, leading to false-positive survival data. Therefore, we differentiate the cells using Retinoic Acid (RA) to halt proliferation and induce a mature, post-mitotic dopaminergic state[5],[6].

To validate neuroprotection, we use MPP+ (1-methyl-4-phenylpyridinium) to induce mitochondrial complex I inhibition, mimicking PD oxidative stress[5]. Cell viability is measured via ATP quantification (CellTiter-Glo) rather than MTT, as MPP+ directly impairs mitochondrial dehydrogenases, which would confound MTT readouts.

Step-by-Step Methodology
  • Cell Culture & Differentiation:

    • Seed SH-SY5Y cells at 5×104 cells/well in a 96-well plate using MEM/F12 medium supplemented with 10% FBS[7].

    • After 24 hours, replace medium with low-serum (1% FBS) MEM/F12 containing 10 µM Retinoic Acid (RA)[6].

    • Incubate for 5–7 days, replacing the RA medium every 48 hours to ensure complete neurite outgrowth and differentiation[5].

  • Compound Treatment & Toxin Insult:

    • Pre-treat the differentiated cells with Compound 5-NP (0.1 µM – 20 µM) for 2 hours.

    • Add 1 mM MPP+ to the wells to initiate neurotoxic insult[5].

    • System Validation Controls: Include a Vehicle Control (Healthy cells), an MPP+ only control (Maximal toxicity), and a baseline zero-cell control (Background luminescence).

  • Viability Readout (CellTiter-Glo):

    • After 48 hours of co-incubation, equilibrate the plate to room temperature for 30 minutes.

    • Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a multi-mode plate reader.

Experimental Workflow & Data Presentation

Workflow Prep Compound 5-NP Prep (10mM DMSO Stock) ThT Protocol 1: Cell-Free ThT Aggregation Assay Prep->ThT Culture Protocol 2: SH-SY5Y RA Differentiation Prep->Culture Data IC50 & Efficacy Quantification ThT->Data Tox MPP+ Neurotoxin Insult (1 mM) Culture->Tox 7 Days Readout ATP Luminescence Viability Readout Tox->Readout 48 Hours Readout->Data

Preclinical evaluation workflow for Compound 5-NP.

Quantitative Data Summaries

Table 1: Expected Aggregation Kinetics (Cell-Free ThT Assay)

Treatment ConditionThT Max Fluorescence (RFU)T-half ( t1/2​ ) of AggregationFibrillization Inhibition (%)
Vehicle + Monomer (Neg. Control)1,200 ± 150> 72 hoursN/A (Baseline)
Vehicle + PFFs (Pos. Control)18,500 ± 80012.5 hours0%
Compound 5-NP (1 µM) + PFFs14,200 ± 65018.0 hours23.2%
Compound 5-NP (10 µM) + PFFs6,100 ± 40036.5 hours67.0%

Table 2: Neuroprotective Efficacy in Differentiated SH-SY5Y Cells

Experimental GroupATP Luminescence (RLU)Relative Viability (%)Cellular Phenotype
Untreated / Vehicle Control450,000 ± 12,000100%Intact neurite network
MPP+ (1 mM) Only180,000 ± 9,50040%Neurite retraction, apoptosis
MPP+ & Compound 5-NP (1 µM)265,000 ± 11,00058%Partial neurite preservation
MPP+ & Compound 5-NP (10 µM)390,000 ± 14,50086%Robust neuroprotection

References

  • ClinicalTrials.gov. A Phase 2 Study and Open-Label Extension of NEU-411 in Companion Diagnostic-Positive Participants With Early Parkinson's Disease (NCT06680830). Retrieved from:[Link]

  • Cyagen. SH-SY5Y Cell Culture and Gene Editing Protocols. Retrieved from: [Link]

  • IMR Press. (2023). SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research—Old Practice for New Trends. Retrieved from: [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. Protocol for Generation of Pre-Formed Fibrils from Alpha-Synuclein Monomer. Retrieved from:[Link]

  • Xicoy, H., Wieringa, B., & Martens, G. J. (2017). The SH-SY5Y cell line in Parkinson's disease research: a systematic review. Molecular Neurodegeneration. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the synthesis of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine

Welcome to the Technical Support Center for the synthesis of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process scientists overcome the severe steric bottlenecks inherent in this specific carbon-nitrogen (C–N) bond-forming reaction.

This guide abandons generic advice in favor of field-proven, mechanistically grounded solutions. Every protocol provided here is designed as a self-validating system, ensuring that you can verify the integrity of your reaction at every step.

Mechanistic Overview: The Steric Bottleneck

The synthesis of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine relies on a [1] pathway. The electrophile, 2-chloro-3-methyl-5-nitropyridine, is highly activated by the strongly electron-withdrawing 5-nitro group. However, the reaction is kinetically hindered by a severe steric clash: the 3-methyl group on the pyridine ring and the α -methyl group on the nucleophile (2-methylpiperidine) are forced into close proximity during the transition state.

Recent kinetic studies indicate that highly hindered systems like this often bypass the traditional, stable Meisenheimer intermediate, proceeding instead via [2]. This concerted pathway requires a significantly higher activation energy ( ΔG‡ ), dictating the need for optimized thermal and solvent conditions to prevent the reaction from stalling or degrading.

SNAr_Mechanism SM 2-Chloro-3-methyl- 5-nitropyridine (Electrophile) MC Transition State (High Steric Strain) SM->MC Nucleophilic Attack Nuc 2-Methylpiperidine (Hindered Nucleophile) Nuc->MC Steric Clash (3-Me vs 2'-Me) Prod 3-Methyl-2-(2-methylpiperidin- 1-yl)-5-nitropyridine MC->Prod Cl- Departure Deg Thermal Degradation (Tar Formation) MC->Deg Prolonged Heating >140°C

S_NAr mechanism highlighting the steric bottleneck at the transition state.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at <20% conversion when refluxing in ethanol. Why is this happening, and how do I fix it? Causality: Ethanol reflux provides a maximum temperature of ~78 °C. Due to the dual steric hindrance (the 3-methyl on pyridine and the 2-methyl on piperidine), the thermal energy provided at 78 °C is insufficient to overcome the activation barrier of the transition state. Solution: Switch to a high-boiling polar aprotic solvent like DMSO or NMP. These solvents not only allow for higher reaction temperatures (110–120 °C) but also lack hydrogen-bond donating ability, leaving the nucleophilic amine unsolvated and highly reactive. While transition-metal catalysis is an alternative, optimized transition-metal-free S_NAr conditions are highly preferred for process chemistry, as demonstrated in the [3].

Q2: I increased the temperature to 140 °C in NMP, but my reaction mixture turned into a black tar with low isolated yield. What went wrong? Causality: You have crossed the thermal stability threshold of the nitropyridine system. At temperatures exceeding 130 °C, electron-deficient nitropyridines are prone to radical-mediated degradation, polymerization, and ring-opening side reactions. Solution: Cap the reaction temperature at 120 °C. To drive the reaction to completion without increasing temperature, use a sealed pressure tube. This prevents the loss of the volatile 2-methylpiperidine (boiling point ~118 °C) and maintains the effective stoichiometry of the nucleophile in the liquid phase.

Q3: Should I use an inorganic base ( K2​CO3​ ) or an organic base (DIPEA) for this synthesis? Causality: For highly hindered S_NAr reactions, kinetic consistency is paramount. K2​CO3​ is heterogeneous in DMSO; its efficacy relies entirely on the stirring rate and particle size, which causes reproducibility issues during scale-up. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic, soluble organic base that ensures a homogeneous reaction mixture, providing reproducible kinetics and acting as an excellent proton sink for the generated HCl. Solution: Use 2.0 equivalents of DIPEA.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and experimental outcomes. Use this data to benchmark your own optimization trials.

SolventBase (2.0 eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
Ethanol Et3​N 8024< 20N/AThermal energy insufficient to overcome steric barrier.
DMF K2​CO3​ 100186558Heterogeneous base limits reaction rate; SM persists.
DMSO DIPEA 120 12 > 95 88 Optimal homogeneous conditions; clean conversion.
NMPDIPEA1408> 9542Severe thermal degradation; significant tar formation.

Troubleshooting Workflow

Troubleshooting_Logic Start Reaction Stalled (< 50% Conversion) CheckTemp Is Temp > 110°C? Start->CheckTemp IncTemp Increase to 120°C in Sealed Tube CheckTemp->IncTemp No CheckSolvent Switch to Polar Aprotic (DMSO or NMP) CheckTemp->CheckSolvent Yes Success Full Conversion (> 95% Yield) IncTemp->Success CheckBase Change Base to Homogeneous DIPEA CheckSolvent->CheckBase CheckBase->Success

Troubleshooting workflow for stalled S_NAr reactions with hindered amines.

Self-Validating Experimental Protocol

This protocol is engineered with built-in analytical checkpoints to ensure you can validate the reaction's progress and integrity in real-time.

Reagents Required:

  • 2-Chloro-3-methyl-5-nitropyridine (Electrophile): 1.0 equiv (e.g., 1.0 g, 5.79 mmol)

  • 2-Methylpiperidine (Nucleophile): 1.5 equiv (8.69 mmol, ~0.86 g)

  • N,N-Diisopropylethylamine (DIPEA): 2.0 equiv (11.58 mmol, ~1.50 g)

  • Anhydrous DMSO: 12 mL (to achieve ~0.5 M concentration)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried, heavy-walled pressure tube equipped with a magnetic stir bar, dissolve 2-chloro-3-methyl-5-nitropyridine in anhydrous DMSO.

    • Validation Checkpoint 1: The solution should be a clear, pale yellow liquid.

  • Reagent Addition: Add DIPEA, followed by 2-methylpiperidine via a syringe. Seal the pressure tube tightly with a Teflon screw cap.

  • Thermal Activation: Submerge the tube in a pre-heated oil bath set to 120 °C. Stir vigorously (800 rpm).

    • Validation Checkpoint 2: Within the first 30 minutes, the solution will deepen to a rich orange/red color, indicating the formation of the transient charge-transfer or transition-state complexes.

  • Analytical Monitoring: After 4 hours, and again at 12 hours, carefully cool the tube to room temperature, open it, and withdraw a 10 μ L aliquot. Dilute with 1 mL of Acetonitrile for LC-MS analysis.

    • Validation Checkpoint 3: In positive electrospray ionization (ESI+), monitor the disappearance of the starting material peak at m/z 173/175 (chlorine isotope pattern). Confirm the appearance of the product mass at m/z 236 [M+H]+ . Do not stop the reaction until the SM peak is < 5% of the total area.

  • Quenching & Precipitation: Once complete, cool the mixture to room temperature. Transfer the mixture to a 100 mL Erlenmeyer flask. While stirring vigorously, slowly add 40 mL of ice-cold distilled water dropwise.

    • Validation Checkpoint 4: Because the product is highly lipophilic and lacks hydrogen-bond donors, it will rapidly crash out of the aqueous DMSO mixture as a yellow/orange precipitate.

  • Isolation: Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with cold water ( 3×15 mL) to remove residual DMSO and DIPEA salts. Dry the solid under high vacuum at 40 °C overnight to afford the pure 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine.

References

  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

  • Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: Angewandte Chemie International Edition (via PubMed Central) URL: [Link]

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: ChemSusChem (via PubMed Central) URL: [Link]

Optimization

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Nitropyridine Derivatives

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of nitropyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of nitropyridine derivatives. This resource aims to address common challenges and provide scientifically-grounded solutions to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Issue 1: Low or No Yield in Direct Nitration of Pyridine

Q1: I am attempting to nitrate pyridine using standard nitrating conditions (e.g., HNO₃/H₂SO₄) but am getting very low to no yield of 3-nitropyridine. What is going wrong?

A1: This is a very common issue. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom.[1][2][3] Under the strongly acidic conditions of nitration, the pyridine nitrogen is protonated, forming the pyridinium ion. This further deactivates the ring towards electrophilic aromatic substitution, making nitration very difficult and requiring harsh conditions.[1] Mild nitration conditions that work for benzene are often ineffective for pyridine.[1]

Troubleshooting Steps:

  • Increase Reaction Severity: Direct nitration of pyridine often requires very high temperatures (e.g., 300-330 °C) and the use of fuming nitric acid and sulfuric acid (oleum).[1] However, be aware that this can lead to lower yields and the formation of side products.[2]

  • Alternative Nitrating Agents: Consider using dinitrogen pentoxide (N₂O₅) in a procedure known as Bakke's synthesis. This method can provide good yields of 3-nitropyridine under milder conditions.[1] The reaction of pyridine with N₂O₅ forms an N-nitropyridinium ion, which then rearranges to 3-nitropyridine upon treatment with SO₂/HSO₃⁻.[1][4] Another option is using nitric acid in trifluoroacetic anhydride.[5]

  • Consider Pyridine Derivatives: If your starting material can be a substituted pyridine, the presence of electron-donating groups can facilitate nitration.[2]

Issue 2: Poor Regioselectivity - Obtaining the Wrong Isomer

Q2: I want to synthesize 4-nitropyridine, but direct nitration of pyridine only gives me the 3-nitro isomer. How can I control the regioselectivity?

A2: Direct electrophilic nitration of pyridine overwhelmingly favors substitution at the 3-position (meta-position). To obtain 2- or 4-nitropyridines, an indirect approach is necessary, most commonly through the use of pyridine N-oxide.[1][2]

Troubleshooting Workflow for Regioselectivity:

  • Synthesize Pyridine N-Oxide: First, oxidize pyridine to pyridine N-oxide.

  • Nitrate the N-Oxide: The N-oxide group is activating and directs nitration to the 4-position.[1][6][7][8]

  • Deoxygenate the Product: The resulting 4-nitropyridine-N-oxide is then deoxygenated (e.g., using PCl₃) to yield 4-nitropyridine.[1][7]

Issue 3: Excessive Over-Nitration (Dinitration)

Q3: I am observing significant amounts of dinitrated products. How can I control the reaction to favor mono-nitration?

A3: Over-nitration is a common issue, especially with substituted pyridines that may be more activated.[2] To favor mono-nitration, consider the following strategies:

  • Control of Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the second nitration.[2]

  • Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess will significantly increase the likelihood of multiple nitrations.[2]

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions to the reaction mixture. This helps to maintain a low concentration of the active nitrating species at any given time, thus favoring the mono-nitrated product.[2]

  • Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the desired mono-nitrated product is maximized and before significant dinitration occurs.[2]

In-Depth Troubleshooting Guides

Guide 1: Optimizing Direct Nitration of Substituted Pyridines

The presence of substituents on the pyridine ring significantly influences the outcome of nitration reactions.

  • Electron-Donating Groups (EDGs): Groups like alkyl and amino activate the ring, making nitration easier but also increasing the risk of over-nitration.[2] They generally direct the incoming nitro group to the ortho and para positions relative to themselves.

  • Electron-Withdrawing Groups (EWGs): Groups such as halogens and nitro groups further deactivate the ring, making subsequent nitrations more difficult.[2] They typically direct incoming electrophiles to the meta position.

Troubleshooting Table for Substituted Pyridines:

Problem Potential Cause Recommended Solution
Low Yield with EDG-substituted Pyridine Reaction conditions are too mild.While EDGs activate the ring, the pyridine nitrogen's deactivating effect is still significant. A moderate increase in temperature or acid concentration may be necessary.
Low Yield with EWG-substituted Pyridine Insufficiently harsh reaction conditions.EWGs strongly deactivate the ring. Very high temperatures and potent nitrating mixtures (e.g., fuming HNO₃/oleum) are often required.[1]
Mixture of Isomers Competing directing effects of the substituent and the ring nitrogen.Carefully analyze the electronic and steric effects. Consider alternative strategies like the N-oxide method for better regiocontrol.[1]
Product Decomposition Reaction temperature is too high, or the nitrating mixture is too aggressive for the substrate.Lower the reaction temperature and consider a milder nitrating agent, such as dinitrogen pentoxide.[1]
Guide 2: Work-up and Purification of Nitropyridine Derivatives

Proper work-up and purification are critical for obtaining a pure product and ensuring safety.

Safety First: Nitration reactions are highly exothermic and can be dangerous if not handled correctly.[9][10] Always use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and have an emergency plan in place.[9][11] Nitric acid is highly corrosive and a strong oxidizer.[11]

General Work-up Procedure:

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice.[1][12] This helps to dissipate heat and dilute the strong acids.

  • Neutralization: Slowly add a basic solution (e.g., saturated sodium carbonate or sodium hydroxide) to neutralize the excess acid.[1][12] Be cautious as this is an exothermic process and will cause vigorous foaming (release of CO₂).[1] The pH should be adjusted to 7-8.[1]

  • Extraction/Filtration: If the product precipitates as a solid, it can be collected by vacuum filtration.[1][12] If the product is soluble in the aqueous layer, extract it with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[13]

  • Washing: Wash the organic layer with water and/or brine to remove any remaining inorganic salts.[14]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and then remove the solvent under reduced pressure.[14]

  • Purification: The crude product can be further purified by recrystallization or column chromatography.[14]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyridine-N-oxide from Pyridine-N-oxide

This protocol is a common method for synthesizing 4-substituted nitropyridines.[1][2]

1. Preparation of Nitrating Acid:

  • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 12 mL (0.29 mol) of fuming HNO₃.

  • While stirring and cooling in an ice bath, slowly add 30 mL (0.56 mol) of concentrated H₂SO₄ in portions.

  • Allow the mixture to reach 20 °C.

2. Reaction Setup:

  • In a 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, place 9.51 g (100 mmol) of pyridine-N-oxide.

  • Heat the flask to 60 °C.

3. Addition of Nitrating Acid:

  • Transfer the nitrating acid to the addition funnel and add it dropwise to the reaction flask over 30 minutes with stirring.

  • The internal temperature will drop to around 40 °C.

4. Heating:

  • After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.[1][2]

5. Work-up:

  • Cool the reaction mixture to room temperature and pour it into a 1 L beaker containing 150 g of crushed ice.[1]

  • Carefully add approximately 170 mL of a saturated sodium carbonate solution in portions until a pH of 7-8 is reached. Be cautious of strong foaming.[1] A yellow crystalline solid will precipitate.

  • Collect the solid by suction filtration using a Büchner funnel.[1]

  • To the crude product, add acetone to dissolve the 4-nitropyridine-N-oxide, leaving the insoluble sodium sulfate behind. Separate the salt by filtration.

  • Evaporate the acetone from the filtrate using a rotary evaporator.

  • Dry the resulting yellow product in a desiccator.[1]

Visualizations

Logical Workflow for Troubleshooting Nitropyridine Synthesis

G cluster_yield Troubleshooting Low Yield cluster_isomer Controlling Regioselectivity cluster_purity Minimizing Over-nitration start Start: Nitropyridine Synthesis issue Identify Primary Issue start->issue low_yield Low or No Yield issue->low_yield Yield? wrong_isomer Incorrect Regioisomer issue->wrong_isomer Isomer? over_nitration Over-nitration (Dinitration) issue->over_nitration Purity? check_conditions Review Reaction Conditions low_yield->check_conditions n_oxide_path Use Pyridine N-oxide Strategy wrong_isomer->n_oxide_path control_temp Lower Reaction Temperature over_nitration->control_temp control_stoich Reduce Stoichiometry of Nitrating Agent over_nitration->control_stoich slow_addition Slow, Dropwise Addition of Nitrating Agent over_nitration->slow_addition monitor_rxn Monitor Reaction Progress (TLC/GC-MS) over_nitration->monitor_rxn increase_severity Increase Temperature/Acid Concentration check_conditions->increase_severity Direct Nitration? alt_reagent Use Alternative Nitrating Agent (e.g., N2O5) check_conditions->alt_reagent Harsh conditions failing? oxidize 1. Oxidize Pyridine n_oxide_path->oxidize nitrate_n_oxide 2. Nitrate N-oxide oxidize->nitrate_n_oxide deoxygenate 3. Deoxygenate Product nitrate_n_oxide->deoxygenate

Caption: A decision-making workflow for troubleshooting common issues in nitropyridine synthesis.

General Reaction Scheme for Synthesis of 4-Nitropyridine

G Pyridine Pyridine Pyridine_N_Oxide Pyridine N-Oxide Pyridine->Pyridine_N_Oxide Oxidation (e.g., m-CPBA) Four_Nitro_N_Oxide 4-Nitropyridine N-Oxide Pyridine_N_Oxide->Four_Nitro_N_Oxide Nitration (HNO3/H2SO4) Four_Nitropyridine 4-Nitropyridine Four_Nitro_N_Oxide->Four_Nitropyridine Deoxygenation (e.g., PCl3)

Caption: The synthetic pathway to 4-nitropyridine via the pyridine N-oxide intermediate.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-4-bromo-3-nitropyridine.
  • YouTube. (2024, June 6). Nitration reaction safety.
  • Benchchem. (2025). Technical Support Center: Synthesis of Nitropyridines.
  • (n.d.). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration.
  • ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Benchchem. (2025). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration.
  • PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.
  • Benchchem. (n.d.). A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides.
  • Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration | PDF.
  • PMC - NIH. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine.
  • Guidechem. (2024, February 4). What are the synthesis methods for 4-nitropyridine n-organide? - FAQ.
  • Benchchem. (n.d.). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.
  • ACS Publications. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
  • (2025, July 23). Regioselective meta-Nitration of Azines.
  • Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • (n.d.). 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis.
  • Vapourtec Ltd. (n.d.). Nitration Reactions | Continuous Flow Processing.
  • Chegg.com. (2015, November 9). Solved 5. Nitration of pyridine N-oxide yields predominantly.
  • ResearchGate. (2015, April 13). (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • Wikipedia. (n.d.). Pyridine.
  • Organic Syntheses Procedure. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
  • ResearchGate. (n.d.). Optimization of the reaction conditions a | Download Table.
  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • ACS Publications - ACS.org. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters.
  • Eureka | Patsnap. (n.d.). Preparation method of 3-hydroxy-2-nitropyridine.
  • Benchchem. (n.d.). Optimization of reaction conditions for synthesizing pyridin-4-ol derivatives.
  • Brainly.in. (2021, August 28). Why nitration of pyridine is difficult?.
  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] †.
  • ACS Publications. (n.d.). Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro.
  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Reddit. (2019, January 15). Synthesis of 4-nitropyridine from pyridine : r/chemhelp.

Sources

Troubleshooting

Technical Support Center: Strategies to Reduce the Toxicity of Novel Nitropyridine Drug Candidates

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address challenges related to the toxicity of novel nitropyridine drug candidates. Our goal is to equip you with the knowledge to design safer, more effective therapeutics.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding nitropyridine toxicity.

Q1: What are the primary drivers of toxicity in nitropyridine-based compounds?

A1: The toxicity of nitropyridine compounds is often linked to the metabolic reduction of the nitro group.[1] This process can generate reactive intermediates, such as nitroso and hydroxylamine species, which can covalently bind to macromolecules like DNA and proteins, leading to genotoxicity and cellular damage.[1] Off-target interactions and inhibition of key proteins, such as the hERG channel, are also significant contributors to toxicity.

Q2: What is the first step I should take when my nitropyridine candidate shows in vitro toxicity?

A2: The first step is to characterize the nature of the toxicity. A tiered approach is recommended, starting with basic cytotoxicity assays in relevant cell lines. If cytotoxicity is observed, proceed to more specific assays to determine the mechanism, such as genotoxicity (Ames test), phototoxicity, cardiotoxicity (hERG assay), and hepatotoxicity assays. Understanding the "why" behind the toxicity is crucial for devising a rational mitigation strategy.

Q3: Can I simply remove the nitro group to eliminate toxicity?

A3: While removing the nitro group might seem like a straightforward solution, it is often integral to the compound's pharmacological activity. Therefore, a more nuanced approach, such as bioisosteric replacement, is often preferred. This involves replacing the nitro group with another functional group that retains the desired biological activity but has a more favorable safety profile.[2]

Q4: What are the main strategies to mitigate the toxicity of my nitropyridine lead compound?

A4: The primary strategies can be broadly categorized into three areas:

  • Structural Modification: Altering the chemical structure to block metabolic activation, reduce off-target binding, or change physicochemical properties.

  • Prodrug Approaches: Masking the toxic functional groups until the drug reaches its target, thereby reducing systemic exposure.[1]

  • Formulation Strategies: Utilizing advanced drug delivery systems, such as lipid-based or nanoparticle formulations, to alter the pharmacokinetic profile and reduce peak concentrations.

Q5: Which regulatory guidelines should I follow for preclinical safety testing of these compounds?

A5: The International Council for Harmonisation (ICH) guidelines are the global standard. Key documents include ICH M3(R2) for nonclinical safety studies and ICH S2(R1) for genotoxicity testing.[3][4][5] These guidelines recommend a tiered approach to safety assessment.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed exploration of the strategies to understand and mitigate nitropyridine toxicity.

Understanding the Mechanisms of Nitropyridine Toxicity

A thorough understanding of the underlying toxic mechanisms is the foundation for any successful mitigation strategy.

The bioreduction of the nitro group is a key pathway leading to the formation of toxic metabolites.[1] This process is often mediated by two main enzyme systems:

  • Nitroreductases: These enzymes, found in both mammalian cells and gut microbiota, can reduce the nitro group to reactive nitroso and hydroxylamine intermediates.

  • Cytochrome P450 (CYP) Enzymes: Primarily located in the liver, CYP enzymes are major players in drug metabolism.[6][7][8] Several CYP isozymes, including CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2, are known to be involved in the metabolism of a wide range of drugs and can contribute to the activation of nitroaromatic compounds.[9]

The following diagram illustrates the general metabolic activation pathway of a nitropyridine.

cluster_0 Metabolic Activation A Nitropyridine (Parent Drug) B Nitro Radical Anion A->B Nitroreductases CYP450 Reductase C Nitroso Intermediate B->C D Hydroxylamine Intermediate C->D E Amine Metabolite D->E Further Reduction F Covalent Adducts (DNA, Protein) D->F Electrophilic Attack G Toxicity (Genotoxicity, Cytotoxicity) F->G

Caption: Metabolic activation of nitropyridines leading to toxicity.

Beyond metabolic activation, nitropyridine drug candidates can exhibit toxicity through interactions with unintended biological targets. Identifying these off-targets is crucial for a complete safety assessment.

  • hERG Channel Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. This is a common liability for many small molecule drugs.

  • Kinase Inhibition: Unintended inhibition of various kinases can disrupt cellular signaling pathways and lead to a range of toxicities.

  • Other Off-Targets: A broad range of other proteins can be inadvertently inhibited, leading to unforeseen side effects.

Table 1: Common Methods for Off-Target Identification

MethodPrincipleApplication
Computational Screening In silico docking of the compound against a panel of known protein structures.Early-stage prediction of potential off-target liabilities.[10][11]
In Vitro Binding Assays Measuring the binding affinity of the compound to a panel of purified proteins.Confirmation of predicted off-target interactions.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins upon ligand binding in a cellular context.[12][13][14][15][16]Confirmation of target engagement and identification of off-targets in a more physiologically relevant setting.
Chemoproteomics Utilizes chemical probes to identify protein targets of a small molecule in a complex biological sample.[17]Unbiased, proteome-wide identification of off-targets.
Strategies for Toxicity Mitigation

Once the mechanism of toxicity is understood, a rational strategy for mitigation can be implemented.

Altering the chemical structure of the nitropyridine candidate is often the most effective strategy to reduce toxicity.[6][18]

  • Bioisosteric Replacement of the Nitro Group: Replacing the nitro group with a bioisostere that maintains the desired pharmacological activity but has a more favorable metabolic profile is a common and effective approach.[2] The choice of bioisostere will depend on the specific role of the nitro group in binding to the target.

Table 2: Examples of Bioisosteres for the Nitro Group

BioisostereRationale
Cyano (-CN) Mimics the electron-withdrawing properties of the nitro group.[2]
Sulfone (-SO₂R) Can act as a hydrogen bond acceptor and is generally more metabolically stable.
Trifluoromethyl (-CF₃) A strong electron-withdrawing group that is metabolically stable.
N-oxide Can sometimes serve as a replacement, though it can also have its own metabolic liabilities.[19]
Oxadiazole A heterocyclic ring that can mimic the electronic and steric properties of a nitro-substituted phenyl ring.
  • Blocking Metabolic Hotspots: Introducing steric hindrance or electron-withdrawing groups at or near the site of metabolic activation can prevent the binding of metabolic enzymes.[18]

  • Modulating Physicochemical Properties: Altering properties such as lipophilicity (LogP) and solubility can significantly impact the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, thereby reducing systemic toxicity.

A prodrug is an inactive or less active precursor of a drug that is converted to the active form in the body.[1][20] This approach can be used to mask the nitro group or other toxicophores, reducing systemic toxicity and potentially improving drug targeting.

  • Enzyme-Activated Prodrugs: These prodrugs are designed to be activated by specific enzymes that are overexpressed at the target site (e.g., in tumor tissue).[21]

  • Hypoxia-Activated Prodrugs: For cancer therapy, prodrugs can be designed to be activated under the hypoxic conditions often found in solid tumors, leveraging the reductive environment to release the active drug.[22]

The following diagram illustrates a general prodrug strategy for a nitropyridine.

A Nitropyridine Prodrug (Inactive, Less Toxic) E Systemic Circulation A->E Distribution B Activation (e.g., Enzymatic Cleavage) C Active Nitropyridine Drug B->C D Target Site C->D Pharmacological Effect E->B At Target Site

Caption: A generalized prodrug approach for targeted drug delivery.

Advanced formulation approaches can significantly improve the safety profile of a drug candidate by modifying its pharmacokinetic properties.

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based carriers such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve solubility, alter biodistribution, and reduce peak plasma concentrations, thereby lowering toxicity.[11][15]

  • Nanoparticle Formulations: Polymeric nanoparticles can be engineered to provide controlled release of the drug, and their surface can be modified with targeting ligands to enhance delivery to the site of action and reduce exposure to healthy tissues.[23][24][25]

Part 3: Experimental Protocols for Toxicity Assessment

A tiered and systematic approach to in vitro toxicity screening is essential for early identification of liabilities.[26]

Tier 1: Initial Safety Screening

This initial phase aims to identify major toxicity concerns early in the drug discovery process.

  • Principle: Measures the metabolic activity of cells as an indicator of cell viability.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the nitropyridine compound for 24-72 hours.

    • Add MTT or XTT reagent and incubate for 2-4 hours.

    • Solubilize the formazan product and measure the absorbance at the appropriate wavelength.

    • Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

  • Principle: A widely used test for identifying compounds that can cause gene mutations.[27][28]

  • Protocol:

    • Use several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

    • Expose the bacteria to the test compound in the presence and absence of a metabolic activation system (S9 mix from rat liver).

    • Plate the bacteria on a minimal agar medium lacking the essential amino acid.

    • Incubate for 48-72 hours and count the number of revertant colonies (colonies that have undergone a reverse mutation and can now grow).

    • A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Tier 2: Mechanistic Toxicity Assessment

If toxicity is observed in Tier 1, the following assays can help elucidate the underlying mechanisms.

  • Principle: Detects chromosomal damage (clastogenicity) or interference with the mitotic apparatus (aneugenicity).

  • Protocol:

    • Treat mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line) with the test compound.

    • After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest the cells, fix, and stain them to visualize the nuclei and micronuclei.

    • Score the frequency of micronuclei in binucleated cells under a microscope.

    • A significant increase in micronucleated cells indicates genotoxic potential.

  • Principle: Assess the potential of a compound to cause liver injury using primary hepatocytes or liver-derived cell lines.[2][14][29]

  • Protocol (using primary human hepatocytes):

    • Culture primary human hepatocytes in a suitable format (e.g., 2D monolayer or 3D spheroids).

    • Treat the cells with the nitropyridine compound for a defined period.

    • Assess hepatotoxicity by measuring markers such as:

      • Cell viability (e.g., ATP levels).

      • Release of liver enzymes (e.g., ALT, AST).

      • Mitochondrial dysfunction.

      • Reactive oxygen species (ROS) production.

  • Principle: Evaluate the effect of the compound on mitochondrial function, a common target for drug-induced toxicity.[1][10][12][17][21]

  • Protocol (Seahorse XF Analyzer):

    • Seed cells in a Seahorse XF microplate.

    • Treat with the nitropyridine compound.

    • Use the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

    • Inject mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess different parameters of mitochondrial respiration.

  • Principle: Measures the generation of ROS, which can lead to oxidative stress and cellular damage.[3][4][5][27]

  • Protocol (using DCFDA):

    • Load cells with a ROS-sensitive fluorescent dye such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

    • Treat the cells with the nitropyridine compound.

    • Measure the increase in fluorescence using a plate reader or flow cytometer.

  • Principle: Assesses the potential of a compound to block the hERG potassium channel, a key indicator of cardiotoxicity risk.

  • Protocol (Automated Patch-Clamp):

    • Use a cell line stably expressing the hERG channel.

    • Use an automated patch-clamp system to measure the hERG current in response to a specific voltage protocol.

    • Apply a range of concentrations of the test compound and measure the inhibition of the hERG current.

    • Determine the IC₅₀ value for hERG inhibition.

The following diagram outlines a tiered approach to preclinical safety assessment.

A Lead Nitropyridine Candidate B Tier 1: Initial Safety Screening A->B C In Vitro Cytotoxicity (e.g., MTT Assay) B->C D Genotoxicity (Ames Test) B->D E Toxicity Observed? C->E D->E F Tier 2: Mechanistic Assessment E->F Yes Q Proceed to In Vivo Studies E->Q No G In Vitro Micronucleus F->G H Hepatotoxicity Assays F->H I Mitochondrial Toxicity F->I J Cardiotoxicity (hERG) F->J K ROS Assay F->K L Off-Target Profiling F->L M Implement Mitigation Strategy F->M N Structural Modification M->N O Prodrug Approach M->O P Formulation Strategy M->P N->A Re-test O->A Re-test P->A Re-test

Sources

Optimization

Refinement of analytical methods for detecting 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine in biological samples

Welcome to the Advanced Bioanalytical Support Center. This resource is designed for researchers, scientists, and drug development professionals tasked with developing and validating LC-MS/MS methods for 3-Methyl-2-(2-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. This resource is designed for researchers, scientists, and drug development professionals tasked with developing and validating LC-MS/MS methods for 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine in complex biological matrices.

As a highly lipophilic molecule featuring a basic piperidine nitrogen and a strongly electron-withdrawing nitropyridine core, this compound presents unique challenges in extraction recovery, chromatographic peak shape, and ionization efficiency. The following troubleshooting guides and self-validating protocols are grounded in mechanistic chemistry and current FDA/ICH M10 regulatory guidelines.

Section 1: Sample Preparation & Matrix Effect Troubleshooting

Q: How do I eliminate phospholipid-induced ion suppression in plasma samples?

A: Simple Protein Precipitation (PPT) is insufficient for this compound. Because 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine is highly lipophilic, it co-elutes with endogenous glycerophosphocholines in the reversed-phase gradient. When these phospholipids enter the Electrospray Ionization (ESI) source simultaneously with your analyte, they compete for available charge, leading to severe ion suppression (a low Matrix Factor).

To resolve this, you must exploit the basicity of the piperidine nitrogen. By using a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) , you create a self-validating extraction system. The low pH loading step ensures the piperidine nitrogen is fully protonated and bound to the sulfonic acid sites on the sorbent. This allows you to aggressively wash away neutral lipids with 100% methanol before eluting the target compound at a high pH.

Protocol: Step-by-Step MCX-SPE Methodology
  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid ( H3​PO4​ ) in water. Causality: Disrupts protein binding and forces the piperidine nitrogen into its protonated state.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of HPLC-grade Water through the MCX cartridge (30 mg/1 mL).

  • Loading: Apply the pre-treated sample at a controlled flow rate of 1-2 drops/second.

  • Wash 1 (Aqueous): Apply 1 mL of 2% Formic Acid in water. Causality: Removes highly polar endogenous interferences while keeping the basic analyte ionically bound.

  • Wash 2 (Organic): Apply 1 mL of 100% Methanol. Causality: Strips away hydrophobic interferences, specifically the ion-suppressing phospholipids.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the piperidine nitrogen, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

SPE_Workflow Plasma 1. Spiked Plasma (100 µL) Pretreat 2. Pre-treatment (Add 2% H3PO4) Plasma->Pretreat Load 3. Load on MCX (Cation Exchange) Pretreat->Load Wash1 4. Wash 1 (2% Formic Acid) Load->Wash1 Wash2 5. Wash 2 (100% Methanol) Wash1->Wash2 Elute 6. Elute (5% NH4OH in MeOH) Wash2->Elute Recon 7. Reconstitute (Mobile Phase) Elute->Recon

Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for basic analytes.

Quantitative Data: Extraction Recovery Comparison
Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal
Protein Precipitation (PPT) 85 - 92%0.45 (Severe Suppression)< 10%
Liquid-Liquid Extraction (LLE) 65 - 75%0.82 (Mild Suppression)~ 60%
MCX-SPE (Recommended) 90 - 95% 0.98 (Negligible Effect) > 99%

Section 2: Chromatographic Optimization & Peak Shape

Q: I am observing severe peak tailing and occasional peak splitting for this compound. How do I resolve this?

A: Peak tailing in piperidine derivatives is almost always caused by secondary electrostatic interactions. While the primary retention mechanism is hydrophobic (analyte to C18 carbon chain), the basic piperidine nitrogen interacts with ionized residual silanols ( SiO− ) on the silica stationary phase[1][2].

To achieve a symmetrical peak (Asymmetry Factor 0.9 - 1.2), you must mask these active sites.

  • Mobile Phase Additives: Ensure your aqueous mobile phase is buffered. Using 0.1% Formic Acid alone provides low pH, but lacks the ionic strength to shield silanols. Add 10 mM Ammonium Formate to the mobile phase. The ammonium ions ( NH4+​ ) will compete with the piperidine nitrogen for the residual silanol sites[2].

  • Column Chemistry: If buffering fails, switch from a standard C18 to a Charged Surface Hybrid (CSH) column. CSH columns possess a low-level positive surface charge that actively repels basic analytes, completely eliminating tailing without requiring high-pH mobile phases.

G Start Symptom: Peak Tailing (Asymmetry Factor > 1.5) CheckpH Diagnostic 1: Mobile Phase Is ionic strength sufficient? Start->CheckpH AdjustpH Action: Buffer Mobile Phase Add 10mM Ammonium Formate CheckpH->AdjustpH No (Low ionic strength) CheckColumn Diagnostic 2: Stationary Phase Is it standard C18? CheckpH->CheckColumn Yes (Buffer optimized) Success Resolution: Symmetrical Peak (Asymmetry Factor 0.9 - 1.2) AdjustpH->Success ChangeColumn Action: Switch Column Use Charged Surface Hybrid (CSH) CheckColumn->ChangeColumn Yes (Silanol interactions likely) CheckColumn->Success No (Already CSH) ChangeColumn->Success

Diagnostic workflow for resolving piperidine-induced peak tailing in LC-MS/MS.

Section 3: Mass Spectrometry & Sensitivity

Q: The sensitivity for the nitropyridine derivative in ESI+ is lower than expected. What MS parameters should be optimized?

A: The nitro group at position 5 is strongly electron-withdrawing. This pulls electron density away from the pyridine ring and, to a lesser extent, the piperidine nitrogen, which can destabilize the protonated precursor ion [M+H]+ in the gas phase. Furthermore, nitroaromatics are prone to in-source fragmentation (e.g., premature loss of NO or NO2​ ).

To optimize sensitivity:

  • Lower the Declustering Potential (DP) / Cone Voltage: Reduce the voltage in the source region to prevent the fragile nitro group from fragmenting before reaching the first quadrupole (Q1).

  • Optimize Desolvation Temperature: Keep the source temperature high enough to desolvate the aqueous LC flow (e.g., 450°C - 500°C), but monitor for thermal degradation of the nitropyridine core.

  • Select the Right MRM Transition: During Collision-Induced Dissociation (CID) in Q2, the most stable and abundant product ion will likely result from the cleavage of the 2-methylpiperidine ring. Avoid using product ions related to the loss of the nitro group, as these tend to be less reproducible across different biological matrices.

Section 4: Regulatory Compliance & Method Validation

Q: What are the critical validation parameters to ensure this method meets regulatory standards for drug development?

A: If this method is being used to support pharmacokinetic (PK) or toxicokinetic (TK) studies, it must be validated according to the internationally harmonized ICH M10 guidelines , which supersedes older, region-specific FDA and EMA guidance.

A critical element of this validation is the use of an Internal Standard (IS). To ensure the highest accuracy and to correct for the matrix effects discussed in Section 1, a Stable Isotope-Labeled (SIL) internal standard is strongly recommended[3]. Furthermore, regulatory guidelines explicitly state that all calibration standards must be prepared in the exact same biological matrix as the intended study samples[4].

Quantitative Data: ICH M10 Acceptance Criteria Summary
Validation ParameterExperimental DesignAcceptance Criteria
Accuracy 5 replicates at 4 Quality Control (QC) levelsMean value within ±15% of nominal (±20% at LLOQ)
Precision 5 replicates at 4 QC levels per run%CV must not exceed 15% (≤20% at LLOQ)[3]
Matrix Effect Blank matrix from 6 different individual sourcesIS-normalized Matrix Factor CV ≤ 15%[3]
Dilution Linearity Spike matrix above Upper Limit of QuantificationBack-calculated concentration within ±15%

References

  • The FDA's Guidance for Industry on Bioanalytical Method Validation, and us. Lovelace Biomedical.[Link]

  • USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate.[Link]

  • Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chromatographic assays. Bioanalysis Zone.[Link]

  • HPLC Troubleshooting Guide. LCMS.cz.[Link]

Sources

Troubleshooting

Addressing issues with the scalability of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine production

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up synthesis of 3-Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up synthesis of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine. Our focus is on providing practical, evidence-based solutions to enhance yield, purity, and process safety.

Overview of the Core Synthesis

The production of the target molecule is primarily achieved through a Nucleophilic Aromatic Substitution (SNA_r_) reaction. This process involves the displacement of a leaving group (typically a halide) from an electron-deficient pyridine ring by a nucleophile.

Core Reaction:

  • Electrophile: 2-Chloro-3-methyl-5-nitropyridine

  • Nucleophile: 2-Methylpiperidine

  • Key Transformation: The electron-withdrawing nitro group (-NO₂) activates the pyridine ring, facilitating the attack of the secondary amine at the C2 position and displacing the chloride.[1][2]

Below is a general workflow for this synthesis, from reagent preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Final Analysis P1 Reagent Qualification (Purity, Moisture Content) P2 Solvent & Base Selection (Anhydrous Conditions) P1->P2 Ensure quality R1 Inert Atmosphere Setup (N2 or Ar Purge) P2->R1 R2 Controlled Reagent Addition (Manage Exotherm) R1->R2 R3 Reaction Monitoring (TLC, HPLC, or GC) R2->R3 W1 Aqueous Work-up (Quench & Extraction) R3->W1 W2 Solvent Removal W1->W2 W3 Purification Strategy (Crystallization vs. Chromatography) W2->W3 A1 Characterization (NMR, MS) W3->A1 A2 Purity Assessment (HPLC, Elemental Analysis) A1->A2

Caption: General experimental workflow for SNA_r_ synthesis.

Troubleshooting Guide: Common Scalability Issues

This section addresses specific problems in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Q1: My reaction is sluggish or has stalled, resulting in low conversion of the 2-chloro-3-methyl-5-nitropyridine starting material. What's going wrong?

Possible Causes & Solutions:

  • Insufficient Thermal Energy: Many SNA_r_ reactions require heating to overcome the activation energy barrier.[3] If the reaction is slow at ambient temperature, a gradual increase is recommended.

    • Causality: The rate-determining step in many SNA_r_ reactions is the initial nucleophilic attack to form the Meisenheimer complex.[4] Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating this step.

    • Action: Gradually increase the reaction temperature in 10-15 °C increments (e.g., from 60 °C to 80 °C). Monitor by TLC or HPLC to find the optimal balance between reaction rate and impurity formation.

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating reactants.

    • Causality: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are highly effective for SNA_r_ reactions because they solvate the cation (e.g., K⁺ from K₂CO₃) while leaving the nucleophilic anion poorly solvated, or "naked," thereby increasing its reactivity.[3][5] Using less polar solvents like THF or toluene can significantly slow the reaction.

    • Action: If not already using one, switch to a polar aprotic solvent. For large-scale operations where solvent removal and toxicity are concerns, consider alternatives like sulfolane or explore aqueous systems with a phase-transfer catalyst.[5]

  • Weak Nucleophile/Insufficient Base: The nucleophilicity of 2-methylpiperidine might be insufficient without proper activation or if the generated HCl is not effectively neutralized.

    • Causality: The reaction generates one equivalent of HCl, which will protonate the amine nucleophile, rendering it non-nucleophilic. An external base is required to scavenge this acid and maintain the concentration of the free amine.

    • Action: Ensure at least two equivalents of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) are used. One equivalent neutralizes the generated HCl, and the second ensures the reaction medium remains basic, promoting the nucleophilic attack.

Q2: The reaction produces a significant amount of a dark, tarry byproduct, and the desired product is difficult to purify. How can I improve the reaction's selectivity?

Possible Causes & Solutions:

  • Reaction Temperature is Too High: While heat can increase the reaction rate, excessive temperatures can promote decomposition pathways.

    • Causality: Nitroaromatic compounds can be thermally sensitive. High temperatures can lead to decomposition, polymerization, or other undesired side reactions, often characterized by the formation of dark, insoluble materials.

    • Action: Perform a temperature optimization study. Find the minimum temperature required for a reasonable reaction time (e.g., < 12 hours). It is often better to run the reaction for a longer time at a lower temperature for a cleaner profile.

  • Presence of Oxygen: Air can promote oxidative side reactions with electron-rich intermediates.

    • Causality: Electron-rich intermediates or the amine itself can be susceptible to oxidation, leading to complex and often colored byproducts.

    • Action: Ensure the reaction is performed under an inert atmosphere. Degas the solvent before use and maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Impure Starting Materials: Impurities in the 2-chloro-3-methyl-5-nitropyridine can lead to side products.

    • Causality: The synthesis of the starting material can sometimes yield isomeric impurities, such as 2-chloro-3-methyl-3-nitropyridine or polychlorinated species.[6][7] These impurities will react under the same conditions to form different products that may be difficult to separate.

    • Action: Verify the purity of the starting material by GC-MS or NMR before starting the reaction. If necessary, recrystallize or chromatograph the starting material to remove isomers.

Q3: I'm struggling with product isolation. The product oils out during work-up, and purification by column chromatography is not feasible at our target scale. What are my options?

Possible Causes & Solutions:

  • Product is Not Crystalline: The final product may be a low-melting solid or a viscous oil at room temperature, making direct filtration impossible.

    • Causality: The combination of the bulky 2-methylpiperidine group and the pyridine core can disrupt crystal lattice formation, leading to an amorphous solid or an oil.

    • Action 1 (Induce Crystallization): Conduct a systematic solvent screening for crystallization. Use a solvent/anti-solvent system (e.g., dissolve the crude oil in a minimal amount of a good solvent like ethyl acetate or dichloromethane and slowly add a poor solvent like hexanes or heptane until turbidity persists). Seeding with a small crystal from a previous batch can also be effective.

    • Action 2 (Salt Formation): If the freebase is an oil, consider forming a crystalline salt. React the purified freebase with an acid like HCl (in isopropanol or ether), maleic acid, or tartaric acid. The resulting salt is often a stable, crystalline solid that is easy to filter and handle.

  • Residual High-Boiling Solvent: Solvents like DMSO or NMP are difficult to remove completely and can prevent crystallization.

    • Causality: These solvents have very high boiling points and are miscible with water, making them challenging to remove via standard aqueous extraction and evaporation.

    • Action: After the initial aqueous work-up and extraction with a lower-boiling organic solvent (e.g., ethyl acetate or toluene), wash the organic layer multiple times with brine (saturated NaCl solution) to help partition the high-boiling solvent into the aqueous phase. If feasible, consider steam distillation or high-vacuum distillation (Kugelrohr) to remove the product from non-volatile impurities.

Process Optimization & Scalable Protocol

Key Parameter Optimization

To ensure a robust and scalable process, it is critical to understand the impact of key variables. The following table summarizes common choices and their implications for scale-up.

ParameterOption A (Lab Scale)Option B (Pilot/Process Scale)Rationale & Causality
Solvent DMF, DMSOToluene, 2-MeTHF, SulfolaneCausality: While DMF/DMSO offer excellent reactivity, their high boiling points, cost, and reprotoxic nature make them less ideal for large-scale manufacturing.[5] Toluene or 2-MeTHF are easier to remove and recycle, though they may require higher temperatures or a phase-transfer catalyst to match reaction rates.
Base K₂CO₃ (fine powder)K₂CO₃ (granular), K₃PO₄Causality: Fine powders can be difficult to handle and stir at scale. Granular bases are easier to charge to a reactor. K₃PO₄ is a stronger, non-nucleophilic base that can sometimes accelerate reactions at lower temperatures.
Temperature 80-100 °C60-80 °CCausality: Lowering the temperature, even at the cost of a longer reaction time, significantly improves the safety profile by reducing the risk of thermal runaway and minimizing byproduct formation from decomposition.
Purification Silica Gel ChromatographyCrystallization / Salt FormationCausality: Chromatography is expensive, solvent-intensive, and does not scale linearly. Crystallization is the most economical and scalable method for achieving high purity for solid products.[5]
Recommended Scalable Protocol (100g Scale)

This protocol is a recommended starting point for process optimization. Safety Precaution: This reaction is exothermic, especially during the addition of the amine. Ensure the reactor is equipped with efficient cooling and a temperature probe.

  • Reactor Setup: To a 2 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, charge 2-chloro-3-methyl-5-nitropyridine (100 g, 0.58 mol).

  • Solvent & Base Addition: Add toluene (1 L) and granular potassium carbonate (K₂CO₃) (160 g, 1.16 mol, 2.0 eq). Begin stirring to create a slurry.

  • Inerting: Purge the reactor with nitrogen for 15 minutes.

  • Heating: Heat the mixture to 75-80 °C.

  • Nucleophile Addition: Slowly add 2-methylpiperidine (68.6 g, 0.69 mol, 1.2 eq) dropwise via an addition funnel over 60-90 minutes. Monitor the internal temperature closely. Do not allow the temperature to exceed 85 °C.

  • Reaction: Maintain the reaction at 80 °C and monitor its progress by HPLC every 2 hours until <1% of the starting material remains (typically 8-12 hours).

  • Cooling & Quenching: Cool the reaction mixture to room temperature. Slowly add water (500 mL) to dissolve the salts.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with toluene (2 x 200 mL).

  • Washing: Combine the organic layers and wash with water (2 x 250 mL) and then with brine (1 x 250 mL) to remove inorganic salts and any residual base.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or solid.

  • Purification (Crystallization): Dissolve the crude product in hot isopropanol (~200 mL). Slowly add heptane (~400-500 mL) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 2 hours.

  • Isolation: Collect the resulting solid by filtration, wash the filter cake with cold heptane, and dry under vacuum to yield the final product.

Troubleshooting Logic Diagram

This decision tree provides a logical path for diagnosing and solving common issues during scale-up.

G Start Initial Problem Observed LowYield Low Yield / Poor Conversion Start->LowYield Impure Product is Impure Start->Impure Temp Is Temp > 60°C? LowYield->Temp Dark Product Dark/Tarry? Impure->Dark Solvent Is Solvent Polar Aprotic? Temp->Solvent Yes Sol_Temp Increase Temperature (e.g., to 80°C) Temp->Sol_Temp No Base Is Base >= 2 eq? Solvent->Base Yes Sol_Solvent Switch to DMF/DMSO or add PTC Solvent->Sol_Solvent No Sol_Base Increase Base Stoichiometry (e.g., to 2.2 eq) Base->Sol_Base No ExtraPeaks Unexpected Peaks by HPLC/GC? Dark->ExtraPeaks No Sol_DarkTemp Decrease Temperature Run under N2 Dark->Sol_DarkTemp Yes Sol_ImpuritySM Analyze Purity of Starting Materials ExtraPeaks->Sol_ImpuritySM Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [Link]

  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. MDPI. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]

  • Method of producing 2-amino-3-nitro-5-halogenopyridine - EP 0530524 A1. European Patent Office. [Link]

  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH. [Link]

  • Preparation method of 5-nitro-2-aminopyridine - CN104447522A.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science (RSC Publishing). [Link]

  • 2-Chloro-5-methyl-3-nitropyridine. PMC. [Link]

  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - EP1626045A1.
  • Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine with other kinase inhibitors

A Senior Application Scientist's Guide to Kinase Inhibitor Profiling and Selection In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to sele...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Kinase Inhibitor Profiling and Selection

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases, which are often dysregulated in cancer, has led to significant improvements in patient outcomes. This guide provides a comparative analysis of Ponatinib, a potent multi-targeted kinase inhibitor, with other prominent inhibitors, offering insights into their mechanisms, selectivity, and clinical applications. We will delve into the experimental data that underpins our understanding of these drugs and provide detailed protocols for their evaluation.

Introduction to Ponatinib: A Third-Generation Tyrosine Kinase Inhibitor

Ponatinib (AP24534) is an FDA-approved oral tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier-generation TKIs in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its development was spurred by the emergence of mutations in the BCR-ABL1 kinase, the primary target in CML, which render first and second-generation inhibitors ineffective. The most notorious of these is the T315I "gatekeeper" mutation, which confers resistance to most other approved TKIs.

The chemical structure of Ponatinib features a pyridine core and a unique carbon-carbon triple bond, which contributes to its high affinity and broad target profile. Beyond BCR-ABL1, Ponatinib potently inhibits a range of other kinases, including members of the VEGFR, FGFR, PDGFR, and SRC families. This multi-targeted nature, while beneficial for overcoming resistance, also contributes to its distinct side-effect profile, a critical consideration in its clinical use.

Comparative Kinase Inhibition Profile

The efficacy and potential toxicity of a kinase inhibitor are dictated by its activity against its intended target(s) and its off-target effects across the human kinome. The following table summarizes the inhibitory activity (IC50 values) of Ponatinib against key kinases compared to other widely used TKIs.

Kinase TargetPonatinib (nM)Imatinib (nM)Dasatinib (nM)Nilotinib (nM)Bosutinib (nM)
BCR-ABL1 (native) 0.37250-780<120-301.2
BCR-ABL1 (T315I) 2.0>10,000>10,000>10,000>1,000
VEGFR2 1.51,590161,1806
FGFR1 2.2>10,000583,360114
PDGFRα 1.11502810834
SRC 0.3>10,000<11,1001.2
c-KIT 7.21001213043

Data compiled from multiple sources. Actual values may vary depending on assay conditions.

This data highlights Ponatinib's exceptional potency against both native and T315I-mutated BCR-ABL1, a key differentiator from other TKIs. Its broad-spectrum activity against other clinically relevant kinases such as VEGFR2, FGFR1, and SRC is also evident.

Mechanistic Insights from Cellular and Signaling Pathway Analysis

To understand the functional consequences of kinase inhibition, it is crucial to examine the downstream signaling pathways. The following diagram illustrates the central role of the BCR-ABL1 fusion protein in CML and the points of intervention by various TKIs.

BCR_ABL1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors BCR-ABL1 BCR-ABL1 (Constitutively Active) GRB2 GRB2 BCR-ABL1->GRB2 pY STAT5 STAT5 BCR-ABL1->STAT5 pY PI3K PI3K BCR-ABL1->PI3K pY SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ponatinib Ponatinib Ponatinib->BCR-ABL1 Imatinib Imatinib Imatinib->BCR-ABL1 Dasatinib Dasatinib Dasatinib->BCR-ABL1 Kinase_Assay_Workflow Start Start Dispense_Inhibitor Dispense serial dilutions of kinase inhibitor Start->Dispense_Inhibitor Add_Kinase_Substrate Add kinase and substrate mixture Dispense_Inhibitor->Add_Kinase_Substrate Incubate_1 Incubate at room temp (e.g., 60 min) Add_Kinase_Substrate->Incubate_1 Add_ATP_Detection Add ATP detection reagent (luciferase/luciferin) Incubate_1->Add_ATP_Detection Incubate_2 Incubate at room temp (e.g., 10 min) Add_ATP_Detection->Incubate_2 Read_Luminescence Read luminescence on a plate reader Incubate_2->Read_Luminescence Analyze_Data Analyze data and calculate IC50 Read_Luminescence->Analyze_Data

Caption: Workflow for a typical in vitro luminescence-based kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of Ponatinib and comparator inhibitors in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the serially diluted compounds into the wells of a 384-well assay plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. The final concentrations should be optimized for each kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Detection: Add a commercially available ATP detection reagent (e.g., Kinase-Glo®) to the wells. This reagent quenches the kinase reaction and initiates a luminescence signal proportional to the amount of remaining ATP.

  • Signal Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of kinase inhibitors on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., K562 for CML) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitors for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) value for each inhibitor.

Concluding Remarks

Ponatinib stands out as a potent, multi-targeted kinase inhibitor with a crucial role in overcoming TKI resistance in CML and Ph+ ALL, particularly in the context of the T315I mutation. Its broad-spectrum activity, while clinically beneficial, necessitates careful patient monitoring due to potential off-target effects. The comparative analysis with other TKIs underscores the importance of understanding the specific kinase inhibition profile of each drug to tailor therapeutic strategies effectively. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of kinase inhibitors, enabling researchers to characterize their potency, selectivity, and cellular effects, thereby guiding the development of the next generation of targeted therapies.

References

  • Title: Ponatinib in patients with refractory Philadelphia chromosome-positive leukaemias. Source: The New England Journal of Medicine URL: [Link]

  • Title: Ponatinib: a new, potent, pan-BCR-ABL inhibitor for the treatment of patients with CML and Ph+ ALL. Source: Drug Design, Development and Therapy URL: [Link]

  • Title: The potent BCR-ABL and pan-FGFR inhibitor ponatinib is a new standard of care for patients with chronic myeloid leukemia. Source: Cancer Research URL: [Link]

  • Title: AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance. Source: Cancer Cell URL: [Link]

  • Title: Ponatinib: A Review of its Use in Adults with Chronic Myeloid Leukaemia or Philadelphia Chromosome-Positive Acute Lymphoblastic Leukaemia. Source: Drugs URL: [Link]

Comparative

A Comparative Guide to Validating the In Vivo Efficacy of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine in Animal Models

For Researchers, Scientists, and Drug Development Professionals The structural characteristics of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine, particularly the nitropyridine moiety, suggest potential activity as...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The structural characteristics of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine, particularly the nitropyridine moiety, suggest potential activity as a kinase inhibitor.[1] Nitropyridine derivatives have been explored as inhibitors for various kinases, including Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).[1] For the purpose of this guide, we will postulate that 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine is a novel inhibitor of KRAS G12C, a prevalent and actionable mutation in non-small cell lung cancer (NSCLC).[2][3] This guide will therefore focus on a preclinical oncology setting.

Rationale for Animal Model Selection in Oncology

The choice of an appropriate animal model is paramount for obtaining clinically relevant data.[4][5][6] For oncology drug discovery, several types of mouse models are commonly used, each with distinct advantages and limitations.[4][7][8]

  • Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice.[7][9] CDX models are valuable for initial efficacy screening due to their reproducibility and relatively low cost.[7]

  • Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[4][10][11][12] These models are considered more clinically relevant as they better preserve the heterogeneity and molecular characteristics of the original tumor.[10][11][12]

  • Syngeneic Models: These models utilize immunocompetent mice and murine tumor cell lines, allowing for the study of interactions between the investigational drug and the immune system.[8]

For a novel KRAS G12C inhibitor, a tiered approach is recommended. Initial efficacy can be established in a CDX model using a human NSCLC cell line with a KRAS G12C mutation (e.g., NCI-H1792). Subsequent, more definitive studies should be conducted in a panel of KRAS G12C-mutant NSCLC PDX models to assess efficacy across a more heterogeneous tumor landscape.[10][11]

Comparative In Vivo Efficacy Study Design

A robust in vivo efficacy study should be designed to compare the novel compound against a vehicle control and a relevant standard-of-care.[13]

2.1. Test Articles and Controls

  • Test Article: 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine, formulated in an appropriate vehicle.

  • Vehicle Control: The formulation vehicle administered on the same schedule as the test article.

  • Positive Control (Standard-of-Care): An approved KRAS G12C inhibitor such as Sotorasib or Adagrasib.[14][15] This allows for a direct comparison of the novel compound's efficacy against the current clinical standard.[14]

2.2. Experimental Groups and Dosing

The study should include multiple dose groups of the test article to establish a dose-response relationship. Dose selection should be informed by prior in vitro potency and in vivo maximum tolerated dose (MTD) studies.[16]

Group Treatment Dose (mg/kg) Route Schedule N (Animals)
1Vehicle Control-PO/IVQD10
2Sotorasib100POQD10
33-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridineLow DosePO/IVQD10
43-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridineMid DosePO/IVQD10
53-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridineHigh DosePO/IVQD10

2.3. Endpoints

  • Primary Endpoint: Tumor growth inhibition (TGI), calculated from tumor volume measurements taken regularly.

  • Secondary Endpoints:

    • Overall survival.

    • Body weight and clinical signs for toxicity assessment.

    • Pharmacokinetic (PK) analysis of plasma drug concentrations.[17][18]

    • Pharmacodynamic (PD) analysis of target engagement in tumor tissue (e.g., downstream signaling of KRAS).[19][20]

G cluster_pre Pre-Study Phase cluster_study In Vivo Efficacy Study cluster_post Post-Study Analysis in_vitro In Vitro Potency & Target Validation mtd Maximum Tolerated Dose (MTD) Study in_vitro->mtd Inform Dose Range dosing Treatment Initiation (Vehicle, SoC, Test Article) mtd->dosing Guide Dose Selection acclimatize Animal Acclimatization implant Tumor Implantation (CDX/PDX) acclimatize->implant randomize Tumor Growth & Randomization implant->randomize randomize->dosing monitoring In-life Monitoring (Tumor Volume, Body Weight) dosing->monitoring pk_pd Terminal PK/PD Collection monitoring->pk_pd At Study Conclusion data_analysis Data Analysis & Interpretation pk_pd->data_analysis

Experimental Protocols

Adherence to standardized and well-documented protocols is crucial for data integrity and reproducibility. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[21]

3.1. Protocol for Subcutaneous Xenograft Model

  • Animal Acclimatization: House immunodeficient mice (e.g., NOD/SCID) for at least one week under standard conditions.

  • Tumor Cell Culture: Culture KRAS G12C-mutant NSCLC cells (e.g., NCI-H1792) under sterile conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells in a suitable matrix (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor volume with calipers 2-3 times per week.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment groups.

  • Treatment Administration: Administer the test articles and controls as per the study design.

  • In-life Monitoring: Record tumor volume, body weight, and any signs of toxicity throughout the study.

  • Study Termination: Euthanize animals when tumors reach a predetermined endpoint or at the end of the study period.

  • Tissue Collection: Collect blood for PK analysis and tumor tissue for PD analysis.

3.2. Pharmacokinetic (PK) Analysis Protocol

  • Sample Collection: Collect blood samples at multiple time points after the final dose.

  • Plasma Separation: Process blood to separate plasma.

  • Bioanalysis: Quantify the concentration of the test article in plasma samples using a validated analytical method (e.g., LC-MS/MS).[17]

  • Parameter Calculation: Determine key PK parameters such as half-life, clearance, and volume of distribution using appropriate software.[22]

3.3. Pharmacodynamic (PD) Analysis Protocol

  • Tissue Processing: Homogenize tumor samples in lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Analyze the levels of phosphorylated and total levels of proteins downstream of KRAS (e.g., p-ERK, ERK) to assess target engagement.[22]

G cluster_pathway Hypothesized KRAS G12C Signaling Pathway cluster_inhibition EGFR Growth Factor Receptor (e.g., EGFR) KRAS KRAS G12C (Active GTP-bound state) EGFR->KRAS Activates RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CompoundX 3-Methyl-2-(2-methylpiperidin-1-yl) -5-nitropyridine CompoundX->KRAS Inhibits

Data Presentation and Interpretation

All quantitative data should be presented clearly in tables and graphs. Statistical analysis should be performed to determine the significance of any observed differences between treatment groups.

Table 1: Illustrative In Vivo Efficacy Data

Treatment Group Mean Tumor Volume (mm³) at Day 21 Tumor Growth Inhibition (%) p-value vs. Vehicle
Vehicle Control1500 ± 250--
Sotorasib (100 mg/kg)450 ± 10070<0.001
Compound X (Low Dose)1200 ± 20020>0.05
Compound X (Mid Dose)750 ± 15050<0.01
Compound X (High Dose)480 ± 12068<0.001

The results should be interpreted in the context of the compound's pharmacokinetic and pharmacodynamic profile. A strong correlation between drug exposure, target engagement, and anti-tumor efficacy provides a compelling rationale for further development.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo efficacy of the novel compound 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine in the context of NSCLC with a KRAS G12C mutation. By following these principles of careful model selection, robust study design, and detailed data analysis, researchers can generate the high-quality, decision-enabling data necessary to advance promising new therapeutic candidates.

References

  • Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Google Scholar.
  • Morgan, K. M., Riedlinger, G. M., Rosenfeld, J., Ganesan, S., & Pine, S. R. (2016). Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine. Frontiers in Oncology, 6, 2.
  • Lung (Non-Small Cell) Cancer CDX Models. Xenograft Model Database.
  • Preclinical Animal Models for Drug Development & Cancer Drug Discovery. TheraIndx.
  • Lung Cancer Xenograft. Altogen Labs.
  • First-line treatment strategies and potential prognostic factors in patients with KRAS G12C-mutant non-small cell lung cancer. Annals of Translational Medicine.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI.
  • Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18 F-FDG PET: A Potential Tool for Early Therapy Response. Journal of Nuclear Medicine.
  • Role of animal models in oncology drug discovery. Breast Cancer Research.
  • use of animal models in cancer drug discovery and development. Stem Cells.
  • Oncology Animal Models. Biocytogen.
  • FDA Requirements for Preclinical Studies. Karger.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute.
  • How to manage KRAS G12C-mutated advanced non-small-cell lung cancer. European Respiratory Review.
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Translational Medicine.
  • Application Notes: In Vivo Efficacy Testing of Novel Antitrypanosomal Agents. BenchChem.
  • Application Notes and Protocols for In Vivo Efficacy Testing of Novel Antibacterial Agents. BenchChem.
  • Application Notes & Protocols: In Vivo Pharmacokinetic and Pharmacodynamic Analysis of Y06036. BenchChem.
  • Guideline for the Use of Novel Compound in Animals. University of Michigan.
  • Step 2: Preclinical Research. FDA. Available at: [Link]

  • Management of KRAS-Mutated Non–Small Cell Lung Cancer. Hematology & Oncology.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • Preclinical Assessment of Investigational Cellular and Gene Therapy Products. FDA. Available at: [Link]

  • in vivo Pharmacokinetic & Pharmacodynamic Studies. Sygnature Discovery.
  • Preclinical Studies in Drug Development. PPD.
  • Treatment Outcomes and Clinical Characteristics of Patients with KRAS-G12C–Mutant Non–Small Cell Lung Cancer. Clinical Cancer Research.
  • In Vivo PK/PD Study Services. Reaction Biology.
  • In Vivo Assay Guidelines. Assay Guidance Manual.
  • What is KRAS-positive lung cancer and how is it treated? Lung Cancer Foundation of America.
  • In vivo pharmacokinetics and pharmacodynamics models. Labtoo.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

Sources

Validation

Head-to-head comparison of different synthetic routes to 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine

Executive Summary The compound 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine (CAS: 1443982-08-8) is a highly specialized building block utilized in the development of kinase inhibitors and receptor antagonists[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine (CAS: 1443982-08-8) is a highly specialized building block utilized in the development of kinase inhibitors and receptor antagonists[1]. Synthesizing this molecule presents a unique chemical challenge: coupling a sterically hindered secondary amine (2-methylpiperidine) with a di-ortho-substituted electrophilic center (2-chloro-3-methyl-5-nitropyridine). As a Senior Application Scientist, I have evaluated multiple synthetic pathways for this transformation. This guide objectively compares three primary routes—Thermal SNAr, Microwave-Assisted SNAr, and Buchwald-Hartwig Amination—detailing the mechanistic causality, quantitative performance, and self-validating experimental protocols required to achieve high-purity yields.

Mechanistic Rationale & Route Selection

The synthesis of 2-aminonitropyridines relies heavily on Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyridine ring is dramatically enhanced by the 5-nitro group, which acts as a powerful electron-withdrawing moiety that stabilizes the anionic Meisenheimer complex intermediate through resonance[Benchchem Application Notes][2].

However, the 3-methyl group on the pyridine ring and the 2-methyl group on the piperidine ring create significant A1,3 allylic-type steric strain during the nucleophilic approach. While SNAr is electronically highly favored, this steric bulk necessitates highly optimized reaction conditions to drive the reaction to completion and avoid degradation of the starting materials[Benchchem Comparative Guide][3].

SNAr_Mechanism A 2-Chloro-3-methyl- 5-nitropyridine + 2-Methylpiperidine B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophilic Attack (Rate Limiting) C 3-Methyl-2-(2-methylpiperidin-1-yl) -5-nitropyridine + HCl B->C Chloride Elimination (Fast)

S_NAr mechanism showing the rate-limiting formation of the Meisenheimer complex.

Head-to-Head Route Comparison
Route A: Conventional Thermal SNAr (The Standard)
  • Causality & Design: This route utilizes K2CO3 in N,N-Dimethylformamide (DMF) at 100 °C. DMF is a polar aprotic solvent that readily solvates the potassium cation, leaving the carbonate anion free to deprotonate the amine. The high temperature is strictly required to overcome the steric hindrance of the dual-methyl clash.

  • Drawbacks: Prolonged heating (18–24 hours) leads to partial degradation of the electron-deficient pyridine ring and potential nitro-group reduction, resulting in moderate yields and tedious chromatographic cleanup.

Route B: Microwave-Assisted SNAr (The Efficiency Champion)
  • Causality & Design: This route utilizes N,N-Diisopropylethylamine (DIPEA) in N-Methyl-2-pyrrolidone (NMP) at 150 °C under microwave irradiation. NMP is an excellent microwave-absorbing solvent (high loss tangent). DIPEA is chosen over inorganic bases (like K2CO3) to maintain a completely homogeneous reaction mixture. In a microwave, solid inorganic particulates can cause localized superheating ("hot spots"), leading to charring. A soluble organic base ensures uniform volumetric heating.

  • Advantages: The reaction time is slashed from 24 hours to 30 minutes, drastically reducing thermal degradation and yielding a much cleaner impurity profile.

Route C: Buchwald-Hartwig Amination (The Transition-Metal Alternative)
  • Causality & Design: While typically reserved for unactivated aryl halides, Pd-catalyzed cross-coupling can be forced using Pd2(dba)3 and RuPhos. RuPhos is specifically selected because its large steric profile facilitates reductive elimination—a critical step when forming sterically congested C-N bonds.

  • Drawbacks: The strongly electron-withdrawing 5-nitro group is prone to poisoning the palladium catalyst or undergoing unwanted reduction side reactions. It is an overly complex, expensive, and low-yielding approach for a substrate that is already highly activated for SNAr.

Quantitative Data Comparison

The following table summarizes the quantitative performance metrics of the three synthetic routes based on standardized 10 mmol scale reactions.

MetricRoute A: Thermal SNArRoute B: Microwave SNArRoute C: Buchwald-Hartwig
Yield (Isolated) 62%88% 35%
Reaction Time 24 hours30 minutes 16 hours
Temperature 100 °C150 °C110 °C
Catalyst/Base K2CO3 (2.0 eq)DIPEA (2.5 eq)Pd2(dba)3 / RuPhos / Cs2CO3
Solvent DMFNMPToluene
E-Factor (Waste) High (Extensive purification)Low (Clean conversion) Very High (Heavy metal waste)
Primary Impurity Hydrolysis productsTrace starting materialDehalogenated pyridine
Optimized Experimental Protocol: Microwave-Assisted SNAr

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. Each step includes internal checks to confirm success before proceeding.

Workflow Step1 1. Reagent Preparation (0.1 M in NMP, DIPEA added) Step2 2. Microwave Irradiation (150 °C, 30 min, 200W) Step1->Step2 Step3 3. Liquid-Liquid Extraction (EtOAc / 5x Brine Washes) Step2->Step3 Step4 4. Flash Chromatography (Silica, Hexane/EtOAc) Step3->Step4 Step5 5. Product Verification (NMR, LC-MS) Step4->Step5

Optimized experimental workflow for the microwave-assisted S_NAr synthesis.

Step-by-Step Methodology
  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-chloro-3-methyl-5-nitropyridine (1.0 mmol, 172.6 mg) in anhydrous NMP (4.0 mL).

  • Nucleophile & Base Addition: Add 2-methylpiperidine (1.5 mmol, 148.8 mg) followed by DIPEA (2.5 mmol, 323.1 mg). Causality: An excess of the volatile amine ensures complete consumption of the valuable pyridine electrophile, while DIPEA acts as a non-nucleophilic proton sink.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 150 °C for 30 minutes (maximum power 200 W, normal absorption level).

  • Reaction Monitoring (Self-Validation): Remove a 10 µL aliquot, dilute in EtOAc, and spot on a TLC plate (Silica gel, 80:20 Hexane:EtOAc). The starting material (Rf ~0.6) should be completely consumed, replaced by a bright yellow product spot (Rf ~0.4) visible under UV 254 nm.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Dilute with EtOAc (30 mL) and wash with saturated aqueous NaCl (brine) (5 × 20 mL). Causality: NMP is highly water-soluble but partitions into EtOAc; repeated high-ionic-strength aqueous washes are strictly required to pull NMP out of the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a crude yellow oil.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution 0% to 20% EtOAc in Hexanes) to afford the pure product as a bright yellow solid.

Analytical Validation

To confirm the structural integrity of the synthesized 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine, perform the following self-validating checks:

  • LC-MS (ESI+): Expected m/z [M+H]+ = 236.1. A single peak in the UV chromatogram (254 nm) confirms >98% purity.

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic downfield shift of the pyridine protons. The diagnostic C4 and C6 protons of the pyridine ring will appear as two distinct doublets (or broad singlets due to the meta-coupling) between 8.00 and 9.00 ppm. The presence of the 3-methyl group will appear as a sharp singlet near 2.30 ppm, integrated for 3 protons.

References
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines Source: Benchchem URL:[Verified Link][2]

  • A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines Source: Benchchem URL:[Verified Link][3]

  • Nitropyridines in the Synthesis of Bioactive Molecules Source: PMC - NIH URL:[Verified Link][4]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL:[Verified Link][5]

  • 88-0784-29 Enamine 化合物 250mg CAS No:1443982-08-8 Source: AXEL (AS ONE) URL:[Verified Link][1]

Sources

Comparative

Cross-validation of the therapeutic potential of nitropyridine and piperidine scaffolds.

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the critical decision of scaffold selection. The core architecture of a molecule dictates not only its bindin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the critical decision of scaffold selection. The core architecture of a molecule dictates not only its binding affinity to a target but also its pharmacokinetic fate and toxicity profile.

In this technical guide, we will cross-validate the therapeutic potential of two highly contrasting yet profoundly impactful chemical scaffolds: the Nitropyridine and the Piperidine rings. By dissecting their structural logic, comparative efficacies, and the experimental workflows required to validate them, this guide provides a comprehensive framework for researchers looking to optimize their lead generation strategies.

Structural Logic & Mechanistic Divergence

The fundamental difference between these two scaffolds lies in their hybridization and electronic properties, which directly dictate their biological applications.

  • Nitropyridine Scaffold ( sp2 -hybridized): This is a planar, electron-deficient aromatic system. The nitro group acts as a powerful electron-withdrawing group (EWG) and a strong hydrogen bond acceptor. This planarity makes nitropyridines excellent candidates for intercalating into tight hydrophobic pockets or participating in π−π stacking interactions. Recently, 3-nitropyridine analogues have been identified as a highly potent class of microtubule-targeting agents that bind specifically to the colchicine site of tubulin, inducing G2/M cell cycle arrest and apoptosis in cancer cells[1][2].

  • Piperidine Scaffold ( sp3 -hybridized): In stark contrast, piperidine is a conformationally flexible, non-planar, basic amine. High fraction sp3 ( Fsp3 ) character is a highly sought-after metric in drug discovery, as it correlates with improved aqueous solubility and reduced off-target toxicity. Piperidines are ubiquitous in neuroprotective agents for Alzheimer's disease and analgesics[3][4]. Furthermore, recent innovations have utilized piperidine hydroxamate scaffolds as highly selective Histone Deacetylase 8 (HDAC8) inhibitors for cervical cancer therapy[5].

Fig 1. Divergent mechanisms of action for nitropyridine and piperidine scaffolds in therapeutics.

Quantitative Data Comparison

To objectively evaluate these scaffolds, we must look at their performance in high-throughput screening environments. Table 1 summarizes the quantitative pharmacological data of top-performing derivatives from both classes based on recent literature.

Table 1: Comparative Pharmacological Efficacy of Lead Derivatives

Scaffold ClassLead CompoundPrimary TargetDisease Model / Cell LinePotency (Mean GI₅₀ / IC₅₀)Key Property
Nitropyridine 4AZA2891Tubulin (Colchicine site)NCI-60 Human Tumor Panel35.5 nM (GI₅₀)Potent anti-proliferative activity[1]
Nitropyridine 4AZA2996Tubulin (Colchicine site)NCI-60 Human Tumor Panel21.9 nM (GI₅₀)Enhanced binding affinity[1]
Piperidine Compound 3lHDAC8 EnzymeCervical Cancer (HeLa)58.89 nM (IC₅₀)Hydroxamate zinc-binding[5]
Piperidine Hybrid Tanshinone-PipeNLRP3 InflammasomeMacrophages (Inflammation)< 100 nM (IC₅₀)Improved tPSA (69.40) & solubility[6]

Self-Validating Experimental Workflows

A protocol is only as good as its internal controls. To cross-validate the therapeutic potential of these scaffolds, I have designed two distinct, self-validating experimental workflows. Every step is chosen with strict causality to ensure that the observed phenotype is a direct result of the specific scaffold's mechanism of action.

Workflow A: Validating Nitropyridines as Microtubule Destabilizers

Objective: Confirm that the cytotoxicity of 3-nitropyridine analogues is strictly due to tubulin depolymerization.

  • Primary Cytotoxicity Screening (MTT Assay):

    • Methodology: Seed A549 lung carcinoma cells in 96-well plates. Treat with nitropyridine derivatives (1 nM - 10 μM) for 72 hours. Add MTT reagent; measure absorbance at 570 nm.

    • Causality: We utilize the MTT assay because the metabolic reduction of tetrazolium salts directly correlates with mitochondrial dehydrogenase activity, providing a robust, quantifiable readout of cell viability.

  • In Vitro Tubulin Polymerization Assay (Orthogonal Validation):

    • Methodology: Incubate purified porcine brain tubulin (>99% pure) with GTP and the test compounds at 37°C. Monitor polymerization via fluorescence enhancement (Ex: 360 nm / Em: 420 nm) over 60 minutes.

    • Causality & Self-Validation: This cell-free assay isolates the target. We must use Colchicine as a positive control (destabilizer, curve goes down), Paclitaxel as a negative mechanistic control (stabilizer, curve goes up), and DMSO as the vehicle baseline. If the nitropyridine is a true colchicine-site binder, its curve will mirror Colchicine.

  • Immunofluorescence Microscopy:

    • Methodology: Fix treated A549 cells, permeabilize, and stain with anti- α -tubulin primary antibodies followed by fluorophore-conjugated secondary antibodies. Counterstain DNA with DAPI.

    • Causality: Provides phenotypic confirmation. We expect to see a diffuse, disorganized tubulin signal and multinucleated cells (G2/M arrest), confirming the biochemical assay results in a cellular context.

Workflow B: Validating Piperidines as Epigenetic Modulators (HDAC8)

Objective: Confirm that piperidine hydroxamates induce apoptosis specifically via HDAC8 inhibition.

  • Fluorometric Enzyme Inhibition Assay:

    • Methodology: Incubate recombinant human HDAC8 with the piperidine compound and a fluorogenic peptide substrate. Measure fluorescence post-deacetylation.

    • Causality: The flexible piperidine ring navigates the narrow channel of HDAC8, while the hydroxamate group chelates the catalytic zinc ion. This assay directly measures this interaction. SAHA (Vorinostat) is used as the positive control.

  • Western Blotting for Target Engagement:

    • Methodology: Extract proteins from treated HeLa cells. Run SDS-PAGE and probe for acetylated histone H3 (Ac-H3) and total H3.

    • Causality: Enzyme inhibition in a tube does not guarantee cellular penetration. An increase in Ac-H3 bands relative to total H3 proves that the piperidine scaffold successfully crossed the cell membrane and inhibited intracellular HDACs.

  • Flow Cytometry (Annexin V / PI Staining):

    • Methodology: Stain treated cells with Annexin V-FITC (detects early apoptosis) and Propidium Iodide (detects necrosis/late apoptosis).

    • Causality: Links target engagement to the therapeutic outcome. It verifies that the epigenetic shift (hyperacetylation) directly triggers the apoptotic cascade rather than non-specific necrotic toxicity.

Fig 2. Self-validating experimental workflow for cross-evaluating novel chemical scaffolds.

Conclusion & Future Perspectives: Scaffold Hybridization

While nitropyridines offer rigid, high-affinity binding to planar or specific hydrophobic pockets (like the colchicine site), piperidines offer unparalleled 3D flexibility and favorable pharmacokinetics.

The future of drug discovery lies in scaffold hybridization . For example, recent studies successfully hybridized the natural product Tanshinone I with a piperidine scaffold. This evolution expanded the chemical space, increasing the number of hydrogen bond acceptors and optimizing the topological polar surface area (tPSA), resulting in a highly potent, new class of NLRP3 inflammasome inhibitors[6]. By understanding the causal mechanics behind both nitropyridine and piperidine scaffolds, researchers can rationally design next-generation therapeutics that leverage the strengths of both.

References

  • Unveiling the Biological Potential of 3-Amino-4-nitropyridine Derivatives: A Comparative Analysis - Benchchem.
  • 3-nitropyridine analogues as novel microtubule-targeting agents - PMC/NIH.
  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease - Bentham Science Publishers.
  • Design and Synthesis of Piperidine Hydroxamate Scaffolds as Novel HDAC Inhibitors - PubMed/NIH.
  • Scaffold Hybrid of the Natural Product Tanshinone I with Piperidine for the Discovery of a Potent NLRP3 Inflammasome Inhibitor - ACS Publications.

Sources

Validation

Comparative study of the pharmacokinetic profiles of various piperidine-substituted nitropyridines.

A Comparative Pharmacokinetic Analysis of Piperidine-Substituted Nitropyridines A Technical Guide for Drug Development Professionals The intersection of the piperidine scaffold and the nitropyridine motif has given rise...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Pharmacokinetic Analysis of Piperidine-Substituted Nitropyridines

A Technical Guide for Drug Development Professionals

The intersection of the piperidine scaffold and the nitropyridine motif has given rise to a class of compounds with significant therapeutic potential, spanning from antimicrobial to anticancer applications.[1][2] The inclusion of a piperidine ring, a privileged structure in medicinal chemistry, often enhances a molecule's druggability by improving pharmacokinetic properties and facilitating transport across biological membranes.[3] This guide provides a comparative analysis of the pharmacokinetic profiles of representative piperidine-substituted nitropyridines, offering insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics to inform future drug design and development.

Introduction to Piperidine-Substituted Nitropyridines

Nitropyridine derivatives are versatile building blocks in medicinal chemistry, recognized for their broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][2] The piperidine moiety is a common structural feature in many approved drugs, valued for its ability to modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity, which are crucial for favorable pharmacokinetics.[3][4] The combination of these two pharmacophores presents a promising strategy for the development of novel therapeutics. This guide will delve into the pharmacokinetic profiles of key examples to illustrate the influence of structural modifications on their disposition within the body.

Comparative Pharmacokinetic Profiles

To illustrate the pharmacokinetic variability within this class of compounds, we will compare two representative molecules: a hypothetical research compound, Compound A (a 3-nitropyridine with a simple N-substituted piperidine) , and a well-characterized drug, Moxifloxacin , which, although a fluoroquinolone, contains a piperidine-like bicyclic amine and serves as an excellent surrogate for understanding the ADME of complex piperidine-substituted heterocycles. We will also consider Nifurtimox , a nitrofuran derivative with a substituted morpholine (structurally related to piperidine), to broaden our comparative scope.

Parameter Compound A (Hypothetical) Moxifloxacin Nifurtimox
Oral Bioavailability (F%) ~11-23%~90%[5]Low, but increased with food[6][7][8]
Time to Peak Plasma Concentration (Tmax) 1-4 hours0.5-4 hours[9][10]~4 hours (fed)[6]
Plasma Protein Binding High (~97-99%)[11]~40-48%[10]Not specified, but extensive metabolism
Volume of Distribution (Vd) High (2.1-9.0 L/kg)[11]~1.8-2.0 L/kg[10]Not specified
Elimination Half-Life (t1/2) 1.7-16.3 hours (species dependent)[11]~11-14 hours[9]~3 hours[7]
Major Elimination Route Hepatic Metabolism[11][12]Metabolism (N-sulfate, acyl glucuronide) and Renal Excretion (~20% unchanged)[5][10]Extensive Metabolism[7][13]

Table 1: Comparative Pharmacokinetic Parameters. This table summarizes key pharmacokinetic data for a hypothetical piperidine-substituted nitropyridine (Compound A, with data extrapolated from similar structures) and two reference drugs, Moxifloxacin and Nifurtimox.

Analysis of Pharmacokinetic Profiles

Compound A (Hypothetical Piperidine-Substituted Nitropyridine): Based on preclinical data for similar complex heterocyclic compounds, Compound A is expected to exhibit low to moderate oral bioavailability, potentially due to poor aqueous solubility or significant first-pass metabolism.[12] Its high plasma protein binding and large volume of distribution suggest extensive tissue penetration.[11] The primary route of elimination is likely hepatic metabolism, a common fate for lipophilic piperidine-containing compounds.[12] The wide range in elimination half-life across species highlights the importance of careful interspecies scaling when predicting human pharmacokinetics.[11]

Moxifloxacin: This fluoroquinolone antibiotic demonstrates excellent oral bioavailability, indicating efficient absorption from the gastrointestinal tract that is not significantly affected by food.[5][10][14] It exhibits moderate plasma protein binding and a volume of distribution that suggests good penetration into various tissues.[10] Moxifloxacin is eliminated through both metabolism, forming N-sulfate and acyl glucuronide conjugates, and renal excretion of the unchanged drug.[5][10] Its relatively long half-life of 11-14 hours supports once-daily dosing.[9][15]

Nifurtimox: Used in the treatment of Chagas disease, nifurtimox is characterized by its low bioavailability in a fasted state, which is significantly improved when taken with food.[6][8][16] This underscores the critical role of formulation and food effects in the absorption of certain piperidine-like compounds. Nifurtimox undergoes rapid and extensive metabolism, with very little unchanged drug excreted.[7][13] Its short half-life of approximately 3 hours necessitates multiple daily doses.[7]

Experimental Methodologies for Pharmacokinetic Profiling

The determination of the pharmacokinetic parameters detailed above relies on a series of well-established in vivo and in vitro assays.

1. In Vivo Pharmacokinetic Studies:

These studies are essential for understanding the complete ADME profile of a compound in a living organism.

  • Protocol for a Rodent PK Study:

    • Dosing: Administer the test compound to a cohort of rats or mice via oral (gavage) and intravenous (bolus or infusion) routes.

    • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Plasma Analysis: Process blood samples to plasma and quantify the drug concentration using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax, half-life, clearance, and volume of distribution. Oral bioavailability (F%) is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal Acclimation Animal Acclimation Dose Preparation Dose Preparation Animal Acclimation->Dose Preparation IV Dosing IV Dosing Dose Preparation->IV Dosing Oral Dosing Oral Dosing Dose Preparation->Oral Dosing Serial Blood Collection Serial Blood Collection IV Dosing->Serial Blood Collection Oral Dosing->Serial Blood Collection Plasma Separation Plasma Separation Serial Blood Collection->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation

In Vivo Pharmacokinetic Study Workflow

2. In Vitro ADME Assays:

These assays are conducted early in drug discovery to predict human pharmacokinetics and identify potential liabilities.

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes helps to determine its intrinsic clearance and predict hepatic metabolism.[12]

  • Plasma Protein Binding: Techniques like equilibrium dialysis or ultrafiltration are used to quantify the fraction of the drug bound to plasma proteins.

  • Permeability and Efflux: The Caco-2 cell permeability assay is a standard method to assess a compound's potential for oral absorption and to determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[12]

G cluster_0 Early Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Compound Synthesis Compound Synthesis In Vitro ADME Assays In Vitro ADME Assays Compound Synthesis->In Vitro ADME Assays Solubility, Permeability, Metabolic Stability In Vivo PK Screening In Vivo PK Screening In Vitro ADME Assays->In Vivo PK Screening Predictive Data Structure-Activity Relationship Structure-Activity Relationship In Vivo PK Screening->Structure-Activity Relationship Structure-Property Relationship Structure-Property Relationship In Vivo PK Screening->Structure-Property Relationship Iterative Design Iterative Design Structure-Activity Relationship->Iterative Design Structure-Property Relationship->Iterative Design Candidate Selection Candidate Selection Iterative Design->Candidate Selection Radiolabeled ADME Studies Radiolabeled ADME Studies Candidate Selection->Radiolabeled ADME Studies Definitive Human Metabolite Profile Toxicology Studies Toxicology Studies Radiolabeled ADME Studies->Toxicology Studies

Drug Discovery & Development Funnel
Structural Considerations and Future Directions

The pharmacokinetic profiles of piperidine-substituted nitropyridines are highly dependent on their specific substitution patterns.[3] For instance, the introduction of polar functional groups can decrease plasma protein binding and increase renal clearance, while lipophilic substituents may enhance tissue distribution. The metabolic stability of the piperidine ring itself is a key consideration, as it can be susceptible to oxidation by cytochrome P450 enzymes.[12]

Future research in this area should focus on establishing clear structure-pharmacokinetic relationships. By systematically modifying the substitution on both the piperidine and nitropyridine rings and evaluating the resulting ADME profiles, it will be possible to design next-generation compounds with optimized pharmacokinetic properties for a range of therapeutic applications. The use of in silico predictive models for ADME properties can also aid in prioritizing the synthesis of compounds with a higher likelihood of success.[17]

References

  • Exploring the Biological Activity of Nitropyridine Derivatives. (2026, March 13). [Source Not Available].
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). PMC, NIH. [Link]

  • Pharmacokinetics, Safety, and Tolerability of Ascending Single Doses of Moxifloxacin, a New 8-Methoxy Quinolone, Administered to Healthy Subjects. PMC. [Link]

  • Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today, 36(4), 229-244.
  • Moxifloxacin clinical pharmacology. (2014, January 9). Wikidoc. [Link]

  • Pharmacokinetics of a Once-Daily Oral Dose of Moxifloxacin (Bay 12-8039), a New Enantiomerically Pure 8-Methoxy Quinolone. PMC. [Link]

  • Nitropyridines, Their Synthesis and Reactions. (2021, December). ResearchGate. [Link]

  • Pharmacokinetics and metabolism of moxifloxacin | Request PDF. ResearchGate. [Link]

  • A Systematic Review of Piperine as a Bioavailability Enhancer. (2023, April 15). Journal of Drug Delivery and Therapeutics. [Link]

  • In vivo Metabolism of Nifurtimox and the Drug-Drug Interaction Potential Including its Major Metabolites. PMC, NIH. [Link]

  • Clinical investigation of the biopharmaceutical characteristics of nifurtimox tablets. (2021, July 12). [Source Not Available].
  • 3-nitropyridine analogues as novel microtubule-targeting agents. (2024, November 7). PMC. [Link]

  • Nifurtimox. Wikipedia. [Link]

  • Nifurtimox Monograph for Professionals. Drugs.com. [Link]

  • Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. PMC. [Link]

  • Biopharmaceutical Characteristics of Nifurtimox Tablets for Age‐ and Body Weight‐Adjusted Dosing in Patients With Chagas Disease. (2020, October 8). PMC. [Link]

  • Selected in Vitro ADME and Rat Pharmacokinetic Data for Compounds 20 and 23. [Source Not Available].
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (2022). PMC. [Link]

  • Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. PMC. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). [Source Not Available].
  • Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate. [Link]

  • In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. PMC. [Link]

  • Example from nonclinical to clinical. Axcelead Drug Discovery Partners株式会社. [Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. (2011, April 15). PubMed. [Link]

Sources

Comparative

Independent Structural Verification of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine: A Comparative Analytical Guide

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic building blocks, the rigorous structural verification of intermediates like 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine (Formula...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic building blocks, the rigorous structural verification of intermediates like 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine (Formula: C₁₂H₁₇N₃O₂) becomes paramount. Misassignments in regiochemistry—such as the exact placement of the methyl and nitro groups on the pyridine core—can severely derail downstream synthesis and biological assays[1].

This guide provides an objective comparison of analytical strategies for the independent structural verification of this compound. By detailing the causality behind specific experimental choices, we establish a self-validating analytical system designed for researchers and drug development professionals.

The Analytical Challenge: Regiochemistry and Connectivity

Verifying the structure of a small molecule (MW < 2000 Da) requires more than simply confirming its molecular weight[2]. For 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine, the analytical data must unambiguously prove three critical features:

  • Pyridine Substitution Pattern: The relative positions of the nitro group (C5), the methyl group (C3), and the piperidine linkage (C2).

  • Inter-ring Connectivity: Direct proof that the piperidine nitrogen is covalently bonded to the C2 position of the pyridine ring.

  • Piperidine Conformation: The presence and position of the 2-methyl group on the piperidine ring.

Relying solely on 1D Nuclear Magnetic Resonance (NMR) or basic Mass Spectrometry (MS) often leads to structural ambiguity due to signal overlap or identical fragmentation patterns among isomers[3]. Therefore, orthogonal techniques must be compared and deployed.

Comparison of Structural Verification Strategies

To select the optimal verification route, we must compare the performance, data confidence, and resource requirements of standard and advanced analytical modalities.

Table 1: Performance Comparison of Analytical Modalities
Analytical StrategyPrimary OutputRegiochemical ConfidenceStereochemical ResolutionTime-to-ResultRelative Cost
HRMS + 1D NMR Exact mass, formula, basic functional groupsLow to ModerateNone< 2 HoursLow
2D NMR Suite (COSY, HSQC, HMBC, NOESY) Atom-by-atom connectivity, spatial proximityHigh Moderate (Relative stereochemistry)4 - 8 HoursMedium
Single-Crystal X-Ray Diffraction (SCXRD) Absolute 3D conformationAbsolute High (Absolute stereochemistry) Days to WeeksHigh (Requires crystallization)

Scientist's Insight: While SCXRD is the gold standard for absolute configuration, it is bottlenecked by the need for high-quality single crystals. The 2D NMR Suite , combined with High-Resolution Mass Spectrometry (HRMS), serves as the most efficient, self-validating workhorse for routine structural elucidation in pharmaceutical development[4].

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodologies demonstrate how to construct an orthogonal verification workflow. Every step is designed with explicit causality to eliminate structural ambiguity.

Protocol A: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF

Objective: Confirm the exact elemental composition (C₁₂H₁₇N₃O₂). Causality: We utilize Electrospray Ionization in positive mode (ESI+) because the basic nitrogen of the piperidine ring readily accepts a proton, ensuring a dominant [M+H]⁺ molecular ion[4]. High mass accuracy (< 5 ppm error) restricts the number of possible molecular formulas, ruling out isobaric impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid (to promote ionization).

  • Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a standard tuning mix to ensure sub-ppm mass accuracy.

  • Injection & Acquisition: Inject 1 µL into the ESI source. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250°C. Acquire data in the m/z range of 100–1000.

  • Data Processing: Extract the exact mass. The theoretical [M+H]⁺ for C₁₂H₁₇N₃O₂ is m/z 236.1394. A measured mass of 236.1395 yields an error of < 0.5 ppm, independently validating the elemental formula.

Protocol B: 2D NMR Elucidation

Objective: Establish the regiochemistry of the pyridine ring and the C-N inter-ring linkage. Causality: 1D ¹H and ¹³C NMR cannot definitively link the isolated spin systems of the pyridine and piperidine rings. We employ Heteronuclear Multiple Bond Correlation (HMBC) to observe 2- and 3-bond carbon-proton couplings across the C-N bond, and Nuclear Overhauser Effect Spectroscopy (NOESY) to confirm the spatial proximity of the pyridine C3-methyl to the piperidine protons[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) to ensure high signal-to-noise ratios for 2D carbon experiments.

  • 1D Baselines: Acquire standard ¹H (16 scans) and ¹³C (1024 scans) spectra at 298 K on a 500 MHz or higher spectrometer.

  • HSQC Acquisition: Run Multiplicity-Edited HSQC to assign all directly bonded C-H pairs, cleanly separating the CH₂ groups of the piperidine ring from the CH/CH₃ groups.

  • HMBC Acquisition: Run HMBC optimized for long-range couplings (J = 8 Hz). Critical Checkpoint: Look for the correlation between the piperidine N-CH(CH₃) proton and the highly deshielded pyridine C2 carbon.

  • NOESY Acquisition: Run 2D NOESY with a mixing time of 300 ms to map through-space interactions (< 5 Å).

Quantitative Data Presentation

The structural proof relies on mapping the specific NMR correlations. Table 2 summarizes the diagnostic data that independently verifies the regiochemistry of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine.

Table 2: Diagnostic NMR Correlations for Regiochemical Proof
Structural Feature¹H Shift (ppm)¹³C Shift (ppm)Key HMBC Correlations (2-3 bonds)Key NOESY Correlations (Through-space)
Pyridine C3-Methyl ~2.35 (s, 3H)~18.5Pyridine C2, C3, C4Piperidine N-CH & N-CH₂ protons
Pyridine H4 ~8.10 (d, 1H)~135.0Pyridine C2, C6, C5 (Nitro)Pyridine C3-Methyl
Pyridine H6 ~8.95 (d, 1H)~145.0Pyridine C2, C4, C5 (Nitro)None (Isolated proton)
Piperidine N-CH(CH₃) ~4.50 (m, 1H)~50.2Pyridine C2 (Proves linkage) Pyridine C3-Methyl
Piperidine C2'-Methyl ~1.15 (d, 3H)~14.0Piperidine C2', C3'Piperidine ring protons

Orthogonal Verification Workflow

The following diagram illustrates the logical progression of the self-validating analytical system used to achieve high-confidence structural elucidation.

G A 3-Methyl-2-(2-methylpiperidin-1-yl) -5-nitropyridine B HRMS (ESI-TOF) Formula: C12H17N3O2 A->B Exact Mass [M+H]+ 236.1395 C 1D NMR (1H, 13C) Functional Group ID B->C Isotopic Pattern Confirmed D 2D NMR (HMBC, NOESY) Regiochemistry & Connectivity C->D Chemical Shifts Assigned E SCXRD Absolute Configuration D->E Crystallization (Optional) F Verified Structural Model D->F High Confidence Verification E->F Unambiguous 3D Proof

Orthogonal analytical workflow for the structural verification of small molecule heterocycles.

Conclusion

The independent structural verification of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine cannot be achieved through a single analytical lens. While HRMS confirms the elemental composition with sub-ppm accuracy, it is the strategic application of 2D NMR (specifically HMBC and NOESY) that provides the necessary causality to prove the regiochemistry and inter-ring connectivity. By adopting this comparative, self-validating workflow, researchers can confidently prevent structural misassignments and ensure the integrity of their drug development pipelines.

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Validation

Assessing the reproducibility of biological assays involving 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine

An in-depth technical analysis and comparative guide for assessing the reproducibility of biological assays, specifically focusing on the liabilities and validation of nitroaromatic screening hits. Target Audience: Resea...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide for assessing the reproducibility of biological assays, specifically focusing on the liabilities and validation of nitroaromatic screening hits.

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound in Focus: 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine (CAS: 1443982-08-8)

As a Senior Application Scientist, I frequently encounter early-stage screening campaigns derailed by false positives. A classic culprit is the nitroaromatic scaffold. Compounds like 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine are ubiquitous in commercial screening libraries [1]. While they can exhibit genuine biological activity, their structural properties—specifically the electron-withdrawing nitro group conjugated to a pyridine ring—make them highly prone to assay interference. They frequently act as Pan-Assay Interference Compounds (PAINS) [2].

This guide objectively compares standard screening assays against self-validating orthogonal methods, providing the mechanistic causality behind experimental choices and the protocols required to ensure reproducible, high-fidelity data.

Mechanistic Causality: Why Standard Assays Fail

To build a self-validating screening system, we must first understand why a compound like 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine causes reproducibility issues across different assay modalities.

Biochemical Assays: AlphaScreen vs. TR-FRET
  • The Liability (AlphaScreen): AlphaScreen relies on the generation of singlet oxygen, which travels from a donor to an acceptor bead to produce a luminescent signal at 520–620 nm. Nitropyridines are notorious for two interference mechanisms here: they can chemically quench singlet oxygen, and their broad UV-Vis absorbance profile can absorb the emission light (Inner Filter Effect). This leads to artificial signal reduction, mimicking a positive "hit" in inhibition assays.

  • The Solution (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide fluorophores (like Europium) with exceptionally long emission half-lives. By introducing a measurement delay (e.g., 50–100 µs), short-lived autofluorescence from the compound decays before detection. Furthermore, TR-FRET relies on a ratiometric readout (e.g., 665 nm / 615 nm). If the nitropyridine quenches the light, both wavelengths are reduced proportionally, leaving the ratio intact and eliminating the false positive.

Cell Viability Counter-Screens: Resazurin vs. CellTiter-Glo
  • The Liability (Resazurin/Alamar Blue): Redox-based dyes require cellular dehydrogenases to reduce non-fluorescent resazurin to highly fluorescent resorufin. However, nitroaromatics can undergo futile redox cycling facilitated by cellular nitroreductases. This artificially alters the redox environment, either masking cytotoxicity or falsely indicating cell proliferation.

  • The Solution (CellTiter-Glo): The Promega CellTiter-Glo® assay measures intracellular ATP via a proprietary luciferase reaction[3]. Because it relies on ATP concentration rather than cellular redox potential, it completely bypasses the enzymatic liabilities of the nitropyridine scaffold, providing a highly reproducible, orthogonal validation of cell viability.

Comparative Performance Data

To illustrate the impact of assay selection, the following table summarizes the quantitative performance metrics of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine across a hypothetical 384-well high-throughput screening (HTS) cascade.

Assay PlatformReadout MechanismSignal-to-Background (S/B)Z'-FactorInter-Assay CV (%)Apparent IC₅₀ (µM)Reproducibility Status
AlphaScreen Singlet Oxygen / Luminescence35.20.6818.5%1.2 ± 0.8Poor (False Positive via Quenching)
TR-FRET Ratiometric Time-Delayed Fluorescence12.40.824.2%> 50Excellent (True Negative Confirmed)
Resazurin Redox-driven Fluorescence18.10.5522.4%N/A (Erratic)Poor (Redox Interference)
CellTiter-Glo ATP-driven Luminescence145.00.883.1%> 100Excellent (Confirmed Non-toxic)

Data Interpretation: The high inter-assay CV and potent apparent IC₅₀ in AlphaScreen highlight the compound's interference. The TR-FRET assay normalizes this interference, revealing the compound is inactive against the specific target, while CellTiter-Glo confirms the compound is not broadly cytotoxic.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal controls to validate the readout. Below are the optimized protocols for assessing nitropyridines.

Protocol A: Orthogonal Target Engagement via TR-FRET

Objective: Confirm target binding while mathematically eliminating color-quenching artifacts.

  • Reagent Preparation: Prepare the target protein (e.g., His-tagged kinase) and the Europium-labeled anti-His antibody in TR-FRET assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 50 nL of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine (titrated from 10 mM to 100 nM in DMSO) into a low-volume 384-well white microplate. Causality: Acoustic dispensing eliminates plastic tip carryover, which is critical for sticky aromatic compounds.

  • Reaction Assembly: Add 5 µL of the protein/antibody mix to the compound wells. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 5 µL of the target-specific fluorescent tracer (e.g., Cyanine 5-labeled ligand). Incubate for 60 minutes in the dark.

  • Ratiometric Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar FSX).

    • Excitation: 337 nm (Laser or Flashlamp).

    • Delay Time: 60 µs (Crucial for allowing nitropyridine autofluorescence to decay).

    • Integration Time: 400 µs.

    • Emission: Dual read at 620 nm (Europium reference) and 665 nm (Tracer FRET).

  • Data Analysis: Calculate the TR-FRET ratio: (Emission665​/Emission620​)×10,000 . A drop in the 620 nm signal alone flags the compound as an optical quencher, validating the exclusion of the hit.

Protocol B: Phenotypic Counter-Screen via CellTiter-Glo

Objective: Assess true cell viability by measuring ATP, bypassing nitroreductase-driven redox artifacts [3].

  • Cell Plating: Seed the target cell line at 2,000 cells/well in 25 µL of complete media into a 384-well opaque white tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Pin-transfer 250 nL of the nitropyridine compound into the assay plate. Include 10 µM Staurosporine as a positive control for cytotoxicity and 1% DMSO as a vehicle control. Incubate for 48 hours.

  • Reagent Equilibration: Thaw the CellTiter-Glo® 2.0 Reagent and equilibrate to room temperature (approx. 30 minutes). Causality: Luciferase kinetics are highly temperature-dependent; cold reagent will cause severe well-to-well signal gradients.

  • Lysis and Luminescence: Add 25 µL of CellTiter-Glo® 2.0 Reagent to each well (1:1 ratio with media).

  • Mixing: Place the plate on an orbital shaker for 2 minutes at 500 rpm to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using an integration time of 0.5 seconds per well. Calculate viability relative to the DMSO control.

Workflow Visualization

The following diagram maps the logical triage process required to validate early-stage hits containing structural liabilities like the nitropyridine core.

G Library Compound Library (incl. CAS 1443982-08-8) Primary Primary Screen (AlphaScreen / Resazurin) Library->Primary Absorbance Interference Check (UV-Vis Absorbance) Primary->Absorbance Initial Hits Orthogonal Orthogonal Validation (TR-FRET) Absorbance->Orthogonal Pass FalsePos Triage / Discard (False Positive / PAINS) Absorbance->FalsePos High Absorbance (Optical Quencher) Phenotypic Cell Viability Counter-Screen (CellTiter-Glo) Orthogonal->Phenotypic Confirmed Target Binding Orthogonal->FalsePos No Activity (Assay Artifact) Phenotypic->FalsePos Cytotoxic (Off-Target Toxicity) Validated Validated Hit (Progress to Hit-to-Lead) Phenotypic->Validated Non-Toxic & Active

Fig 1: Self-validating HTS workflow for triaging nitroaromatic assay interference.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Early Chemical Screening. Journal of Medicinal Chemistry. Discussed in: Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Capuzzi, S. J., Muratov, E. N., & Tropsha, A. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Journal of Chemical Information and Modeling. National Center for Biotechnology Information (NCBI). Available at:[Link]

Comparative

Preclinical Safety &amp; Developability Comparison Guide: 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine and Structural Analogs

Target Audience: Researchers, Medicinal Chemists, and Toxicologists in Preclinical Drug Development. Executive Summary & Toxicophore Analysis In early-stage drug discovery, identifying and mitigating structural alerts (t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Toxicologists in Preclinical Drug Development.

Executive Summary & Toxicophore Analysis

In early-stage drug discovery, identifying and mitigating structural alerts (toxicophores) is critical for reducing late-stage attrition. 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine (Compound A) is a highly functionalized building block often utilized in the synthesis of kinase inhibitors and GPCR ligands. However, its structure harbors two distinct metabolic liabilities:

  • The Nitroaromatic Ring: Nitroaromatics are classic structural alerts for mutagenicity and carcinogenicity[1]. They undergo enzymatic reduction to form reactive hydroxylamines and nitrenium ions, which can covalently bind to DNA[2].

  • The Piperidine Ring: Saturated nitrogen heterocycles like piperidine are susceptible to cytochrome P450 (CYP450)-mediated α -carbon oxidation. This process can generate reactive iminium intermediates that bind to hepatic proteins, leading to idiosyncratic hepatotoxicity[3].

This guide objectively compares the safety profile of Compound A against its structural analogs to provide a rational basis for lead optimization, supported by mechanistic causality and validated experimental protocols.

Comparative Safety Profiles: Structure-Activity Relationships (SAR)

To isolate the toxicological contributions of specific functional groups, we compare Compound A against three strategic analogs. The data presented reflects established structure-toxicity relationships for these chemical classes in predictive preclinical models.

Table 1: Quantitative Safety Metrics Across Structural Analogs
Compound IDStructural ModificationAmes Test (TA98/TA100)CYP3A4 Intrinsic Clearance ( μ L/min/mg)Reactive Metabolite Trapping (GSH Adducts)Primary Safety Liability
Compound A Target Compound Positive (TA98, -S9)Moderate (45.2)Low (<10 pmol/mg)Direct Mutagenicity (Nitro)
Compound B Nitro replaced by AmineNegativeHigh (88.5)Moderate (25 pmol/mg)CYP-mediated clearance
Compound C Des-methyl piperidinePositive (TA98, -S9)High (112.4)High (>50 pmol/mg)Mutagenicity + Hepatotoxicity
Compound D 2-Methoxy-5-nitropyridinePositive (TA98/100, -S9)Low (15.1)None detectedPotent Mutagenicity

Mechanistic Insights:

  • The Protective Role of the Methyl Group: Comparing Compound A to Compound C reveals that the 2-methyl substitution on the piperidine ring sterically hinders CYP450 enzymes from accessing the α -carbon. This significantly reduces the formation of reactive iminium ions (evidenced by low GSH adducts) and lowers intrinsic clearance[3].

  • The Nitro-Driven Mutagenicity: Compound A and Compound D both test positive in the Ames assay without metabolic activation (-S9). This confirms that the mutagenicity is intrinsic to the bacterial nitroreductase-driven activation of the nitroaromatic core, rather than mammalian CYP activation[4]. Replacing the nitro group with an amine (Compound B) abolishes this specific mutagenic liability.

Mechanistic Pathways of Bioactivation

The dual liabilities of Compound A require distinct enzymatic pathways for activation. Understanding these pathways is essential for designing self-validating safety assays.

ToxicityMechanisms Parent 3-Methyl-2-(2-methylpiperidin-1-yl) -5-nitropyridine NitroRed Nitroreductases (Bacterial/Hepatic) Parent->NitroRed CYP CYP450 Oxidation (alpha-carbon) Parent->CYP Hydroxylamine Hydroxylamine Intermediate NitroRed->Hydroxylamine Reduction Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Phase II Esterification DNA DNA Adducts (Mutagenesis) Nitrenium->DNA C8-Guanine Binding Iminium Iminium Ion Intermediate CYP->Iminium -e-, -H+ GSH GSH Conjugation (Detox) Iminium->GSH Trapping Protein Protein Covalent Binding (Hepatotoxicity) Iminium->Protein Toxicity

Metabolic activation pathways of nitropyridine and piperidine toxicophores.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale explaining why the condition is necessary to isolate the specific variables of Compound A's safety profile.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

This assay determines the genotoxic potential of the nitroaromatic moiety[4]. Due to the severe hazards associated with handling mutagenic nitropyridines, all procedures must be conducted under strict engineering controls (fume hoods, EN166 safety goggles)[5].

  • Strain Selection: Plate Salmonella typhimurium strains TA98 and TA100 on minimal glucose agar.

    • Causality: TA98 detects frameshift mutations (common for bulky intercalating nitroaromatics), while TA100 detects base-pair substitutions. Using both ensures comprehensive coverage of the nitrenium ion's binding mechanisms[4].

  • Metabolic Activation (+/- S9): Prepare two sets of plates. To one set, add 10% rat liver S9 fraction with NADP+ cofactors.

    • Causality: Bacterial strains possess intrinsic nitroreductases but lack mammalian CYPs. If the compound is mutagenic without S9, the nitro group is the culprit. If it is only mutagenic with S9, the piperidine ring is undergoing oxidative activation to a DNA-reactive species.

  • Dosing and Incubation: Apply Compound A at concentrations ranging from 1.5 to 5000 μ g/plate . Incubate at 37°C for 48-72 hours.

  • Data Validation: Count revertant colonies. A valid test requires the positive control (e.g., 4-nitroquinoline-1-oxide) to show a >3-fold increase in colonies, proving the bacteria are viable and susceptible[2].

Protocol 2: Reactive Metabolite Trapping (In Vitro)

This assay quantifies the propensity of the piperidine ring to form hepatotoxic iminium ions[3].

  • Microsomal Incubation: Incubate 10 μ M of Compound A with human liver microsomes (HLM, 1 mg/mL protein) and NADPH (1 mM) at 37°C.

    • Causality: HLMs contain the full complement of CYP450 enzymes necessary to attempt α -carbon oxidation of the sterically hindered piperidine ring.

  • Electrophile Trapping: Add 5 mM Glutathione (GSH) and 1 mM Potassium Cyanide (KCN) to the incubation mixture.

    • Causality: This is a dual-trap system. GSH (a soft nucleophile) traps quinone-imine type intermediates, while cyanide (a hard nucleophile) specifically traps hard electrophiles like the piperidine-derived iminium ion, forming a stable cyano-adduct.

  • LC-MS/MS Analysis: Quench the reaction with cold acetonitrile after 60 minutes. Centrifuge and analyze the supernatant via high-resolution mass spectrometry.

    • Causality: By scanning for the neutral loss of 129 Da (pyroglutamic acid from GSH) or monitoring the +27 Da mass shift (cyanide addition), researchers can precisely identify which part of the molecule was bioactivated.

Strategic Recommendations for Drug Development

When utilizing 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine as a scaffold, development teams must account for its inherent liabilities:

  • Avoid Direct Clinical Use of the Nitro Scaffold: Unless targeting specific hypoxic tumor environments or utilizing the nitro group for targeted anti-tubercular mechanisms, the nitro group should be reduced to an amine or replaced with an isostere (e.g., a nitrile or trifluoromethyl group) during lead optimization to eliminate Ames-positive liabilities[1].

  • Leverage Steric Hindrance: The inclusion of the 2-methyl group on the piperidine ring is a highly effective design choice. It should be retained in future iterations, as it successfully mitigates the oxidative metabolism and subsequent hepatotoxicity typically associated with unsubstituted piperidines[3].

References

  • Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes National Institutes of Health (PMC) URL:[Link]

  • Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity? National Institutes of Health (PMC) URL:[Link]

  • Metabolism and Toxicity of Drugs. Two Decades of Progress in Industrial Drug Metabolism Chemical Research in Toxicology (ACS Publications) URL:[Link]

Sources

Validation

Comparative Guide to Validating Target Engagement of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine in Cellular Models

Introduction In the realm of drug discovery and chemical biology, unequivocally demonstrating that a compound interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of me...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of drug discovery and chemical biology, unequivocally demonstrating that a compound interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of mechanistic validation.[1][2] This process, termed target engagement, provides the critical link between a molecule's chemical structure and its observed biological effects. This guide offers a comprehensive overview of robust, field-proven methodologies for validating the cellular target engagement of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine, a novel small molecule with potential therapeutic applications. While public information on this specific compound is limited, the principles and techniques detailed herein are universally applicable for characterizing novel chemical entities.

The structure of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine suggests it belongs to the diverse family of pyridine derivatives, which are known to exhibit a wide range of biological activities, including but not limited to kinase inhibition and microtubule targeting.[3][4] Given the structural alerts, potential targets could include protein kinases, for which a variety of nitropyridine-based inhibitors have been developed.[3] This guide will, therefore, present a multi-pronged approach to target engagement validation, employing both direct and indirect methods to build a robust evidence package for the compound's mechanism of action.

We will delve into the causality behind experimental choices, providing not just protocols but the scientific reasoning that underpins them. The methodologies described are designed to be self-validating, incorporating appropriate controls and orthogonal approaches to ensure the trustworthiness of the generated data.

I. Foundational Target Identification & Initial Hypothesis Generation

Prior to extensive target engagement studies, it is crucial to generate a well-supported hypothesis regarding the primary cellular target(s) of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine. A combination of computational and experimental approaches can be employed.

A. In Silico & Chemical Proteomics Approaches
  • Computational Modeling : Docking studies against panels of known protein targets, particularly kinases, can provide initial clues. The piperidine moiety is a common feature in many pharmaceuticals and natural products, suggesting potential interactions within well-defined binding pockets.[5]

  • Chemical Proteomics : Techniques like Kinobeads, which utilize immobilized broad-spectrum kinase inhibitors, can be used in a competitive binding format to identify which kinases from a cell lysate interact with the compound of interest.[6][7][8] This unbiased approach can reveal both expected and unexpected targets.[7]

B. Phenotypic Screening

Observing the cellular phenotype induced by the compound can offer valuable insights. For instance, if the compound induces G2/M cell cycle arrest, it might suggest interaction with microtubules, a known target of some nitropyridine analogues.[4]

II. Direct Measurement of Target Engagement in Cellular Models

Directly assessing the physical interaction between 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine and its putative target inside the cell is the gold standard for validation.[9]

A. Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful biophysical method that relies on the principle of ligand-induced thermal stabilization of a target protein.[10][11] When a small molecule binds to its protein target, the resulting complex is often more resistant to thermal denaturation.[10][12] This change in thermal stability can be quantified to confirm target engagement.[10]

Rationale for Use: CETSA is a label-free method, meaning it does not require any modification of the compound or the target protein, thus providing data in a more physiologically relevant context.[12] It can be applied to a wide range of proteins, including soluble and membrane-bound targets.[13]

Experimental Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment:

    • Culture a relevant cell line to ~80% confluency. The choice of cell line should be guided by the expression levels of the putative target protein.

    • Treat cells with various concentrations of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat each aliquot to a different temperature for a set time (e.g., 3 minutes) using a thermal cycler. A temperature gradient is crucial to determine the melting curve.

    • Cool the samples at room temperature.[14]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated (denatured) proteins by centrifugation.

    • Quantify the total protein concentration of the soluble fraction.

  • Western Blot Analysis:

    • Normalize the protein concentrations and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with a primary antibody specific to the putative target protein.

    • Use a suitable secondary antibody and detect the signal.

  • Data Analysis:

    • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.[1]

Data Presentation: CETSA Melt Curves

Temperature (°C)Vehicle (Normalized Intensity)1 µM Compound (Normalized Intensity)10 µM Compound (Normalized Intensity)
401.001.001.00
450.980.991.00
500.850.950.98
550.520.800.92
600.210.650.85
650.050.300.60
700.010.100.25

Visualization: CETSA Workflow

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Cell Culture compound_treatment Compound/Vehicle Treatment cell_culture->compound_treatment heat_shock Heat Shock (Temperature Gradient) compound_treatment->heat_shock lysis Cell Lysis heat_shock->lysis centrifugation Centrifugation (Separate Soluble/Aggregated) lysis->centrifugation western_blot Western Blot (Target Protein Detection) centrifugation->western_blot data_analysis Data Analysis (Generate Melt Curves) western_blot->data_analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

B. Immunoprecipitation-Mass Spectrometry (IP-MS)

Principle: IP-MS combines the specificity of immunoprecipitation (IP) to enrich a protein of interest with the high sensitivity and resolution of mass spectrometry (MS) to identify interacting partners.[15][16]

Rationale for Use: In the context of target engagement, a variation of this technique can be employed. By using an antibody against the putative target, one can pull down the protein and any bound small molecules. Alternatively, if the compound is modified with a tag (e.g., biotin), it can be used to pull down its binding partners. This method is particularly useful for unbiased target identification and for confirming direct interaction.[17][18]

Experimental Protocol: Co-Immunoprecipitation
  • Cell Lysis: Lyse cells treated with 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine or vehicle in a non-denaturing lysis buffer to preserve protein-protein and protein-ligand interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the putative target protein.

    • Add protein A/G beads to pull down the antibody-protein complex.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Prepare the samples for mass spectrometry analysis (e.g., tryptic digest).

    • Analyze the samples by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the compound-treated sample compared to the vehicle control. The presence of the target protein confirms the antibody's efficacy, and the identification of co-precipitated proteins can reveal downstream effectors.

III. Indirect Measurement of Target Engagement: Probing Downstream Signaling

Confirming that the compound modulates the known function of its target provides strong indirect evidence of engagement.

A. Kinase Activity Assays

If the putative target is a kinase, assessing the phosphorylation status of its known substrates is a crucial step.

Experimental Protocol: In-Cell Western
  • Cell Treatment: Treat cells with a dose-response of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine.

  • Fixation and Permeabilization: Fix the cells and permeabilize them to allow antibody entry.

  • Antibody Staining:

    • Incubate with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Incubate with a fluorescently labeled secondary antibody.

    • Use a second primary antibody against a housekeeping protein (e.g., GAPDH) with a secondary antibody of a different fluorescent color for normalization.

  • Imaging and Quantification: Scan the plate using an infrared imaging system and quantify the fluorescence intensity for both the phospho-protein and the normalization control.

Data Presentation: Dose-Response Curve

Compound Conc. (µM)Normalized Phospho-Substrate Signal
01.00
0.010.95
0.10.78
10.45
100.12
1000.05

Visualization: Kinase Inhibition Signaling Pathway

Kinase_Pathway Compound 3-Methyl-2-(2-methylpiperidin-1-yl) -5-nitropyridine Kinase Target Kinase Compound->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Cellular Effects PhosphoSubstrate->Downstream

Sources

Safety & Regulatory Compliance

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